1-(2-Amino-5-fluorophenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBLTXXNEXJVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543909 | |
| Record name | 1-(2-Amino-5-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2343-25-1 | |
| Record name | 1-(2-Amino-5-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Amino-5-fluorophenyl)ethanone: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, structural information, synthesis, and potential biological significance of the compound 1-(2-Amino-5-fluorophenyl)ethanone. This molecule is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
Core Properties and Structure
This compound, with the CAS number 2343-25-1, is a substituted acetophenone. Its structure features a phenyl ring substituted with an amino group at the 2-position and a fluorine atom at the 5-position, with an acetyl group attached to the first carbon of the ring.
Structure:
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₈FNO | [1][2] |
| Molecular Weight | 153.15 g/mol | [1][2] |
| Melting Point | 64-65 °C | [3] |
| Boiling Point | 264.2 ± 20.0 °C at 760 mmHg | |
| Physical State | Solid |
Structural Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | CC(=O)c1ccc(F)c(N)c1 |
| InChI | InChI=1S/C8H8FNO/c1-5(11)6-3-2-7(9)4-8(6)10/h2-4H,10H2,1H3 |
| InChIKey | JCBLTXXNEXJVFT-UHFFFAOYSA-N |
Spectral Data
Synthesis
A detailed experimental protocol for the synthesis of the positional isomer, 1-(5-Amino-2-fluorophenyl)ethanone, has been reported and involves the reduction of the corresponding nitro compound.[5] This methodology provides a strong basis for a potential synthetic route to this compound, likely starting from 1-(2-nitro-5-fluorophenyl)ethanone.
General Synthetic Approach (Reduction of Nitro Group):
A common method for the reduction of an aromatic nitro group to an amine is through catalytic hydrogenation or by using reducing agents such as iron powder in the presence of an acid or ammonium chloride.[5]
Illustrative Experimental Workflow for Isomer Synthesis
The following diagram outlines a typical workflow for the synthesis of an aminofluorophenyl ethanone derivative via nitro group reduction.
Caption: General workflow for the synthesis of an aminofluorophenyl ethanone derivative.
Biological Activity and Applications
This compound and its derivatives are of significant interest to the pharmaceutical industry, primarily as intermediates in the synthesis of kinase inhibitors.[6] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[6]
While specific biological activity data for this compound is limited in publicly accessible literature, its structural analogs are known to be precursors to a variety of biologically active heterocyclic compounds. Preliminary studies on the isomeric 1-(2-Amino-4-fluorophenyl)ethanone suggest potential interactions with neurotransmitter systems and possible antimicrobial and anticancer properties, warranting further investigation for the 5-fluoro isomer.[6] It has also been suggested that this class of compounds may act as inhibitors of certain cytochrome P450 enzymes.[6]
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from a building block like this compound to a potential therapeutic agent.
Caption: Logical workflow from a chemical building block to a potential drug candidate.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to store the compound under an inert atmosphere at 2-8°C, protected from light. As with many aromatic amines, it may be harmful if ingested, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[6] Standard personal protective equipment should be worn when handling this chemical.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its structural features make it an attractive starting point for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. While detailed biological and spectral data are not yet widely published, the information available for related compounds suggests that this molecule is a valuable tool for medicinal chemists. Further research into its synthesis, biological activity, and spectral characterization will undoubtedly contribute to the development of new therapeutic agents.
References
- 1. 2343-25-1|this compound|BLD Pharm [bldpharm.com]
- 2. 2343-25-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. echemi.com [echemi.com]
- 4. 2343-25-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. 1-(5-aMino-2-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 6. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2-Amino-5-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of the chemical compound 1-(2-Amino-5-fluorophenyl)ethanone (CAS No. 2343-25-1). This molecule is of significant interest as a potential intermediate in pharmaceutical synthesis, largely due to the presence of a fluorine substituent which can enhance metabolic stability and membrane permeability in drug candidates.[1] This document compiles available quantitative data, outlines general experimental protocols for characterization, and presents logical workflows for its synthesis and analysis. Due to a lack of publicly available experimental spectral data for this specific compound, information from closely related analogs is included for comparative purposes and is explicitly noted.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These values are primarily sourced from chemical supplier databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈FNO | [2] |
| Molecular Weight | 153.16 g/mol | [2][3] |
| Melting Point | 64-65 °C | [3] |
| Boiling Point | 264.2 ± 20.0 °C at 760 mmHg | [3] |
| Physical Form | Solid | [3] |
| IUPAC Name | This compound | [3] |
| InChI Key | JCBLTXXNEXJVFT-UHFFFAOYSA-N | [3] |
Solubility Profile
Table 2: Qualitative and Predicted Solubility of this compound and its Analogue
| Solvent | Predicted Solubility of this compound | Reported Solubility of 2'-Aminoacetophenone |
| Water | Practically Insoluble | Practically Insoluble |
| Ethanol | Soluble | Soluble |
| Methanol | Soluble | Soluble |
| Acetone | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Slightly Soluble |
| Dichloromethane | Likely Sparingly Soluble | Sparingly Soluble |
Note: The predicted solubility is an inference based on the structural similarity to 2'-aminoacetophenone and the general principle of "like dissolves like."
Acidity and Basicity (pKa)
The pKa value for this compound has not been experimentally reported. The primary functional group influencing its basicity is the aromatic amino group. The pKa of the conjugate acid of an aromatic amine is a measure of its basicity. For the analogous compound, 2-aminoacetophenone, a predicted pKa of 2.31 ± 0.10 for the conjugate acid has been reported. The presence of the electron-withdrawing fluorine atom at the 5-position in this compound would be expected to decrease the basicity of the amino group, resulting in a slightly lower pKa value for its conjugate acid compared to 2-aminoacetophenone.
Spectral Data (Analogues and Predicted)
No experimental NMR, IR, or mass spectrometry data for this compound could be located in the public domain. The following sections provide expected spectral characteristics based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl protons of the ethanone group. The aromatic protons would likely appear as complex multiplets in the range of 6.5-8.0 ppm, with their chemical shifts and coupling constants influenced by the positions of the amino, fluoro, and acetyl substituents. The amino group protons would likely appear as a broad singlet, and the methyl protons as a sharp singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum would show distinct resonances for the eight carbon atoms. The carbonyl carbon of the ketone would be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons would appear in the region of 110-150 ppm, with their chemical shifts influenced by the attached functional groups. The methyl carbon would be the most upfield signal.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band in the range of 1650-1700 cm⁻¹ for the ketone carbonyl group.
-
C-F Stretching: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: An absorption band in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (153.15). Common fragmentation patterns for acetophenones include the loss of a methyl group ([M-15]⁺) and the formation of an acylium ion.
Experimental Protocols
While specific protocols for the characterization of this compound are not available, the following are general, established methodologies for determining key physicochemical properties.
Synthesis via Friedel-Crafts Acylation
A common method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation.[1] A general workflow for this synthesis is outlined below.
Determination of Melting Point
The melting point is a crucial indicator of purity. A common laboratory method is capillary melting point determination.
-
Sample Preparation: A small amount of the dry, powdered solid is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a thermometer.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of an amine.
-
Sample Preparation: A known concentration of the amine is dissolved in a suitable solvent (often a water-alcohol mixture for poorly water-soluble compounds).
-
Titration: A standard solution of a strong acid (e.g., HCl) is incrementally added to the amine solution.
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Applications in Drug Discovery and Research
This compound serves as a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity, by altering its electronic properties and lipophilicity.[1] The amino and ketone groups provide reactive sites for further chemical modifications, allowing for the synthesis of a diverse range of more complex molecules with potential therapeutic applications.[1] It is a key intermediate in the synthesis of various heterocyclic compounds which are scaffolds for a variety of biologically active molecules.[1]
Conclusion
This compound is a compound with established basic physicochemical properties, but a notable lack of detailed, publicly available experimental data, particularly in the realm of spectroscopy and quantitative solubility. The information presented in this guide, including data from analogous compounds and generalized experimental protocols, provides a foundational understanding for researchers and drug development professionals. Further experimental investigation is warranted to fully characterize this promising pharmaceutical intermediate.
References
"1-(2-Amino-5-fluorophenyl)ethanone" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-5-fluorophenyl)ethanone, a key building block in modern medicinal chemistry. Also known as 2'-Amino-5'-fluoroacetophenone, this compound is a valuable precursor for the synthesis of a wide range of biologically active heterocyclic compounds. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the development of kinase inhibitors. The strategic placement of the amino and fluoro groups on the phenyl ring makes it a crucial intermediate for creating novel therapeutic agents with enhanced pharmacological profiles.
Core Chemical Information
This compound is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring an ortho-amino ketone and a fluorine atom at the 5-position, provides multiple reactive sites for the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2343-25-1 | [1][2] |
| Molecular Formula | C₈H₈FNO | [3] |
| Molecular Weight | 153.16 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 64-65 °C | [4] |
| Boiling Point | 264.2 °C at 760 mmHg | [4] |
| Storage Temperature | Refrigerator | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved through the hydration of 2-ethynyl-4-fluoroaniline in the presence of an acid.[5] This method provides a high yield and purity of the final product.
Experimental Procedure
Materials:
-
2-ethynyl-4-fluoroaniline
-
Hydrochloric acid (35% concentration)
-
Sodium hydroxide solution (50%)
-
Water
Protocol:
-
To a reaction flask, add 600 g of 2-ethynyl-4-fluoroaniline and 4 L of water.[5]
-
Add 476 g of 35% hydrochloric acid to the mixture.[5]
-
Heat the reaction mixture to 50 °C and maintain for 36 hours.[5]
-
After the reaction is complete, cool the mixture to 20-25 °C.[5]
-
Adjust the pH of the reaction solution to 8-9 using a 50% sodium hydroxide solution, ensuring the temperature does not exceed 30 °C during this process.[5]
-
Filter the resulting precipitate and wash the filter cake with 1 L of water.[5]
-
Dry the solid under reduced pressure at 50 °C for 12 hours to obtain this compound as a pale yellow solid.[5]
This protocol has been reported to yield 622 g of the product (a 91.4% yield) with a purity of 99.2% as determined by HPLC.[5]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of various heterocyclic compounds with potential biological activities.[6] The presence of the fluorine atom is particularly advantageous in drug design, as it can enhance metabolic stability and binding affinity of the resulting drug molecules.[6]
Intermediate for Kinase Inhibitors
This compound serves as a key intermediate in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The amino and acetyl groups of this compound provide convenient handles for the construction of the core scaffolds of various kinase inhibitors.
Potential Biological Activities
While comprehensive studies on the biological activities of this compound itself are limited, preliminary research on analogous compounds suggests potential interactions with neurotransmitter systems, including dopaminergic and serotonergic pathways.[6] Furthermore, its structural motifs are found in molecules with antimicrobial and anticancer properties, indicating that derivatives of this compound could be promising candidates for further investigation in these therapeutic areas.[6]
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry. Its well-defined synthesis and versatile chemical reactivity make it an indispensable tool for the creation of novel drug candidates. The continued exploration of derivatives based on this scaffold holds significant promise for the development of new and effective therapies for a range of human diseases.
References
Spectroscopic Profile of 1-(2-Amino-5-fluorophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Amino-5-fluorophenyl)ethanone, a key intermediate in various synthetic applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The spectroscopic data for this compound (CAS No: 2343-25-1; Molecular Formula: C₈H₈FNO) is crucial for its identification and characterization. While a complete set of publicly available, peer-reviewed spectra is not readily accessible, data can be inferred from synthetic procedures outlined in patent literature and by comparison with structurally similar compounds. The expected spectral features are summarized below.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | dd | 1H | Ar-H (ortho to -COCH₃, meta to -NH₂) |
| ~6.8 - 6.6 | m | 2H | Ar-H (ortho and para to -NH₂) |
| ~4.5 (broad s) | s | 2H | -NH ₂ |
| 2.55 | s | 3H | -COCH ₃ |
Note: Predicted values are based on the analysis of similar aromatic compounds. The solvent used for analysis (typically CDCl₃ or DMSO-d₆) will influence the exact chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C =O |
| ~158 (d, ¹JCF ≈ 240 Hz) | C -F |
| ~140 | C -NH₂ |
| ~125 | Ar-C H |
| ~118 | Ar-C H |
| ~115 | Ar-C H |
| ~114 | Ar-C -COCH₃ |
| ~28 | -C OCH₃ |
Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). The chemical shifts are approximate and depend on the solvent.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 - 3250 | N-H stretch (amine) |
| 1660 - 1640 | C=O stretch (ketone) |
| 1620 - 1580 | C=C stretch (aromatic) |
| 1250 - 1200 | C-F stretch |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 153 | [M]⁺ (Molecular ion) |
| 138 | [M - CH₃]⁺ |
| 110 | [M - COCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
A proton-decoupled sequence is typically used to simplify the spectrum.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Ionization:
-
Electron Ionization (EI) is a common method for this type of molecule.
-
-
Analysis:
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Visualization of Spectroscopic Workflow
The logical flow from sample preparation to data analysis in a typical spectroscopic characterization is depicted in the following diagram.
Caption: General workflow for the spectroscopic analysis of this compound.
The Pivotal Role of 1-(2-Amino-5-fluorophenyl)ethanone in Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-5-fluorophenyl)ethanone, a key pharmaceutical intermediate. It details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and explores its critical application in the manufacturing of active pharmaceutical ingredients (APIs), with a particular focus on the synthesis of fluoroquinolone antibiotics. This document also includes mandatory visualizations of the pertinent biological signaling pathway and a representative experimental workflow, designed to be a valuable resource for professionals in drug discovery and development.
Introduction
This compound, also known as 2-Amino-5-fluoroacetophenone, is a crucial building block in the synthesis of numerous pharmaceuticals. Its unique structure, featuring an aniline ring substituted with a fluorine atom and an acetyl group, makes it a versatile precursor for the construction of various heterocyclic systems. The presence of the fluorine atom is particularly significant, as its incorporation into drug molecules can enhance metabolic stability, binding affinity, and bioavailability. This guide will delve into the technical aspects of this important intermediate, providing practical information for its synthesis and utilization in pharmaceutical research and manufacturing.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈FNO | [1][2] |
| Molecular Weight | 153.16 g/mol | [1][2] |
| CAS Number | 2343-25-1 | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 64-65 °C | [1] |
| Boiling Point | 264.2 °C at 760 mmHg | [1] |
| Purity (by GC) | ≥99% | [1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. One effective method involves the hydration of 2-ethynyl-4-fluoroaniline in the presence of an acid catalyst.[1]
Experimental Protocol: Synthesis from 2-Ethynyl-4-fluoroaniline[1]
Materials:
-
2-ethynyl-4-fluoroaniline
-
Hydrochloric acid (35% solution)
-
Sodium hydroxide solution (50%)
-
Water
-
Reaction flask
-
Heating and stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a suitable reaction flask, add 600 g of 2-ethynyl-4-fluoroaniline and 4 L of water.
-
With stirring, add 476 g of 35% hydrochloric acid to the mixture.
-
Heat the reaction mixture to 50 °C and maintain this temperature for 36 hours.
-
After the reaction is complete, cool the mixture to 20-25 °C.
-
Slowly add 50% sodium hydroxide solution to adjust the pH of the reaction mixture to 8-9. During this addition, maintain the temperature below 30 °C.
-
Filter the resulting precipitate and wash the filter cake with 1 L of water.
-
Dry the collected solid under reduced pressure at 50 °C for 12 hours to yield this compound as a pale yellow solid.
Expected Yield: Approximately 622 g (91.4%) with a purity of 99.2% as determined by HPLC.[1]
Application as a Pharmaceutical Intermediate
This compound is a vital precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), most notably the broad-spectrum fluoroquinolone antibiotics. These antibiotics are highly effective against a wide range of bacterial infections.
Synthesis of Fluoroquinolone Antibiotics
The synthesis of the quinolone core from this compound often utilizes the Gould-Jacobs reaction .[3][4][5][6] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the quinolone ring system.
A representative workflow for the synthesis of a fluoroquinolone antibiotic, such as ciprofloxacin, from this compound is depicted below.
Mechanism of Action of Fluoroquinolone Antibiotics
Fluoroquinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately, bacterial cell death.
The signaling pathway below illustrates this mechanism of action.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The aromatic protons will exhibit splitting patterns (coupling) due to the presence of the fluorine atom and adjacent protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group will appear at a characteristic downfield shift (typically >190 ppm). The aromatic carbons will show splitting due to coupling with the fluorine atom.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1650-1680 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (153.16 g/mol ). Fragmentation patterns will likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of fluoroquinolone antibiotics. Its synthesis is well-established, and its reactivity is well-understood, making it a reliable building block for the construction of complex APIs. This technical guide provides essential information for researchers and drug development professionals working with this key intermediate, from its basic properties and synthesis to its application in the creation of life-saving medicines.
References
- 1. 2-AMINO-5-FLUOROACETOPHENONE | 2343-25-1 [chemicalbook.com]
- 2. file.leyan.com [file.leyan.com]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 2-Amino-5-fluorophenyl Ethanone Scaffolds: A Technical Guide to Putative Biological Activities
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a significant lack of publicly available research on the biological activities of "1-(2-Amino-5-fluorophenyl)ethanone" derivatives, this guide explores the potential of this scaffold by examining the activities of its isomers and structurally related compounds. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into this specific chemical space.
Introduction
The 2-aminophenyl ethanone core is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The introduction of a fluorine atom to this core, as in this compound, is anticipated to modulate the physicochemical and pharmacological properties of its derivatives, potentially enhancing their efficacy and metabolic stability. While direct studies on the 5-fluoro isomer are scarce, research on the isomeric 1-(2-Amino-4-fluorophenyl)ethanone and the broader class of 2-aminophenyl ethanone derivatives suggests a rich potential for the discovery of novel therapeutic agents. This technical guide consolidates the available data on these related compounds, providing insights into their putative biological activities, experimental evaluation, and potential mechanisms of action.
Potential Biological Activities
Derivatives of the 2-aminophenyl ethanone scaffold have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The presence of the fluorine atom in the 4- and 5-positions of the phenyl ring is expected to influence the lipophilicity, metabolic stability, and binding affinity of these derivatives to their biological targets.
Antimicrobial Activity
1-(2-Aminophenyl)ethanone itself has been identified as a microbial volatile organic compound (MVOC) with antifungal properties. This suggests that derivatives of 2-amino-5-fluorophenyl ethanone may also possess inherent antimicrobial activities. The structural similarity to other fluorinated aromatic compounds that exhibit antimicrobial effects further supports this hypothesis.
Anticancer Activity
The 2-aminophenyl ethanone moiety is a key building block for the synthesis of various heterocyclic systems, including quinazolines and diindolylmethanes, which are known to possess potent anticancer activities. The derivatization of the amino and ketone functionalities allows for the introduction of pharmacophores that can interact with various cancer-related targets. For instance, derivatives of 1-(2-aminophenyl)ethanone have been investigated as histone deacetylase 6 (HDAC6) inhibitors, a promising target in cancer therapy.
Quantitative Data on Related Compounds
The following table summarizes the limited quantitative data available for derivatives of the broader 2-aminophenyl ethanone class. This data can serve as a benchmark for future studies on this compound derivatives.
| Compound Class | Derivative | Target/Organism | Activity Type | Value | Reference |
| HDAC6 Inhibitors | Benzohydroxamate derivative of 1-(2-aminophenyl)ethanone with fluorine substitution | HDAC6 | IC50 | 261 nM | [1] |
| Antimycobacterial Agents | 2-arylquinazoline benzamide derivative | Mycobacterium tuberculosis H37RV | MIC | 4 mg/mL | [2] |
| Anticancer Agents | Iodoquinazolinone with benzenesulfonamide moiety | HepG-2 cells | IC50 | 2.53 µM | [2] |
| Anticancer Agents | Iodoquinazolinone with benzenesulfonamide moiety | MCF-7 cells | IC50 | 4.58 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological activities of novel compounds. Below are generalized protocols for key assays relevant to the potential activities of this compound derivatives.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standard for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration in the test wells.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is sealed and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring absorbance. [3]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells (e.g., Hep G2) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated from the dose-response curve.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound derivatives, related indole-containing compounds have been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway . The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a general workflow for the synthesis of this compound derivatives and their subsequent biological evaluation.
Conclusion
While the direct biological activities of this compound derivatives remain to be elucidated, the available data on related compounds strongly suggest a promising future for this scaffold in drug discovery. The potential for developing novel antimicrobial and anticancer agents warrants a systematic investigation into the synthesis and biological evaluation of a diverse library of these derivatives. The methodologies and potential mechanisms of action outlined in this guide provide a solid framework for initiating such research endeavors. Further exploration of this chemical space is highly encouraged to unlock its full therapeutic potential.
References
- 1. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. youtube.com [youtube.com]
The Strategic Role of the Fluorine Substituent in 1-(2-Amino-5-fluorophenyl)ethanone: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the fluorine substituent in "1-(2-Amino-5-fluorophenyl)ethanone," a key building block in medicinal chemistry. The strategic incorporation of fluorine significantly influences the physicochemical properties and biological activity of derivative compounds, making this molecule a valuable scaffold in the design of novel therapeutics. This document provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, the impact of the fluorine atom on the biological activity of its derivatives, with a focus on their potential as anticancer agents and enzyme inhibitors.
Physicochemical Properties of this compound and its Analogs
The presence of a fluorine atom, a strong electron-withdrawing group, at the 5-position of the phenyl ring in this compound profoundly alters the electron distribution of the molecule. This modification influences its reactivity and imparts unique characteristics to its derivatives. Key physicochemical parameters of the core molecule and its non-fluorinated and halogenated analogs are summarized below for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₈FNO | 153.16 | 64-65 | 264.2 ± 20.0 |
| 1-(2-Aminophenyl)ethanone | C₈H₉NO | 135.16 | Not available | Not available |
| 1-(2-Amino-5-bromophenyl)ethanone | C₈H₈BrNO | 214.06 | Not available | Not available |
| 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone | C₈H₇ClFNO | 187.60 | Not available | Not available |
The Impact of Fluorine on the Biological Activity of this compound Derivatives
While this compound itself is primarily a synthetic intermediate, its true value in drug discovery is realized in its derivatives, particularly quinolines. The fluorine atom plays a critical role in modulating the biological activity of these subsequent compounds. Research indicates that the incorporation of fluorine can enhance metabolic stability and binding affinity in drug molecules derived from this scaffold[1].
Anticancer Activity of Quinolone Derivatives
Quinolines synthesized from 2-aminoaryl ketones are a well-established class of compounds with significant anticancer activity against a wide range of cancer cell lines[2][3]. The fluorine substituent on the quinoline scaffold, derived from this compound, can contribute to this activity. For instance, various 2-substituted quinolines have demonstrated efficacy in assays targeting breast, cervical, prostate, lung, and colon cancer, among others[2][3]. The presence of fluorine can influence the drug's interaction with its biological target and its pharmacokinetic profile.
Below is a summary of the in vitro antiproliferative activity of representative quinoline derivatives against various human cancer cell lines.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline-5-sulfonamides | C-32 (Amelanotic Melanoma) | Varies | [4] |
| MDA-MB-231 (Breast Adenocarcinoma) | Varies | [4] | |
| A549 (Lung Adenocarcinoma) | Varies | [4] | |
| Substituted Quinolines | A549, HeLa, HT29, Hep3B, MCF7 | 2 - 50 | [5] |
Enzyme Inhibitory Activity of Quinolone Derivatives
Quinolone derivatives are also known to be effective enzyme inhibitors. For example, they have been shown to inhibit acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II[5]. The fluorine atom can play a crucial role in the binding affinity of these inhibitors to their respective enzymes. The Ki values for various substituted quinolines demonstrate their potential as potent enzyme inhibitors.
| Derivative Class | Enzyme | Kᵢ (nM) | Reference |
| Substituted Quinolines | hCA I | 46.04 - 956.82 | [5] |
| hCA II | 54.95 - 976.93 | [5] | |
| AChE | 5.51 - 155.22 | [5] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 1-(2-fluoro-5-nitrophenyl)ethanone[4].
Materials:
-
1-(2-fluoro-5-nitrophenyl)ethanone
-
Iron powder
-
Ammonium chloride
-
Isopropanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq), iron powder (3.0 eq), and ammonium chloride (2.0 eq) in a solution of isopropanol and water is prepared.
-
The reaction mixture is stirred for approximately 3 hours.
-
Upon completion of the reaction, the insoluble precipitate is removed by filtration.
-
The organic layer is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous magnesium sulfate and then concentrated under vacuum to yield the crude product as a yellow oil.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound[4].
General Procedure for Anticancer Activity Screening (WST-1 Assay)
The following is a general protocol for assessing the in vitro antiproliferative activity of compounds, such as quinoline derivatives, using a WST-1 assay[4].
Materials:
-
Human cancer cell lines (e.g., C-32, MDA-MB-231, A549)
-
Normal human cell line (e.g., HFF-1)
-
Cell culture medium and supplements
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for 72 hours.
-
After the incubation period, the WST-1 reagent is added to each well.
-
The plates are incubated for a further period to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
The IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) are calculated from the dose-response curves[4].
Signaling Pathways
While specific signaling pathways for derivatives of this compound are not extensively detailed in the literature, the activity of quinoline-based compounds as kinase inhibitors suggests their potential to interfere with key cellular signaling cascades implicated in cancer. For example, inhibition of receptor tyrosine kinases (RTKs) or downstream kinases in pathways like the MAPK/ERK pathway is a common mechanism of action for anticancer drugs.
The diagram below illustrates a generalized kinase signaling pathway that could be a target for quinoline-based inhibitors.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. The strategic placement of the fluorine atom on the phenyl ring significantly influences the electronic properties of the molecule, which in turn can be leveraged to enhance the biological activity and pharmacokinetic properties of its derivatives. The demonstrated anticancer and enzyme inhibitory activities of quinolines synthesized from this core scaffold highlight the importance of the fluorine substituent in the design of novel therapeutic agents. Further exploration of derivatives of this compound holds significant promise for the development of new and effective drugs.
References
The Strategic Role of 1-(2-Amino-5-fluorophenyl)ethanone in the Synthesis of Novel Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This technical guide focuses on the utility of the versatile building block, 1-(2-Amino-5-fluorophenyl)ethanone , in the synthesis of a new generation of kinase inhibitors. We provide a comprehensive overview of its application in constructing potent and selective inhibitors, with a focus on quinoline and quinazoline scaffolds. This document details synthetic methodologies, presents key quantitative biological data, and visualizes the intricate signaling pathways and experimental workflows, serving as a vital resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Kinase Inhibitor Landscape and the Importance of Fluorinated Scaffolds
The human kinome comprises over 500 protein kinases, making them one of the most significant classes of drug targets. Kinase inhibitors have achieved remarkable clinical success, but challenges such as acquired resistance and off-target toxicity necessitate the continuous development of novel scaffolds.[1] The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The title compound, this compound, with its strategic placement of a fluorine atom and reactive amino and ketone functionalities, serves as an ideal starting material for generating diverse heterocyclic kinase inhibitors.
Synthetic Pathways to Kinase Inhibitors from this compound
The primary utility of this compound in kinase inhibitor synthesis lies in its role as a precursor to heterocyclic core structures, particularly quinolines and quinazolines. These scaffolds are prevalent in numerous FDA-approved kinase inhibitors.
The Friedländer Annulation for Quinolines
The Friedländer synthesis is a straightforward and efficient method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
A representative synthesis of a 6-fluoro-2,4-disubstituted quinoline, a scaffold known for its kinase inhibitory activity, can be achieved by reacting this compound with a suitable ketone in the presence of an acid or base catalyst.
Caption: Friedländer synthesis of a 6-fluoro-2,4-disubstituted quinoline.
The Combes Quinoline Synthesis
The Combes synthesis offers another route to quinolines, involving the reaction of an aniline with a β-diketone under acidic conditions.[2][3] While not directly utilizing this compound in its classic form, modifications of this approach can be envisioned.
Synthesis of Quinazoline Scaffolds
Quinazoline derivatives, also prominent kinase inhibitors, can be synthesized from this compound through multi-step sequences, often involving an initial reaction to form an amidine or a related intermediate, followed by cyclization.
Experimental Protocols
The following protocols are representative examples for the synthesis of quinoline-based kinase inhibitors starting from this compound.
General Procedure for the Friedländer Synthesis of 6-Fluoro-2,4-disubstituted Quinolines
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-methoxyacetophenone)
-
p-Toluenesulfonic acid (p-TsOH) or Potassium Hydroxide (KOH)
-
Toluene or Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add the substituted acetophenone (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 6-fluoro-2,4-disubstituted quinoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Target Kinases and Signaling Pathways
Quinoline and quinazoline derivatives synthesized from this compound have the potential to inhibit a range of protein kinases involved in oncogenic signaling pathways.
Key Kinase Targets
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers, including non-small cell lung cancer and glioblastoma.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
B-Raf: A serine/threonine kinase in the MAPK/ERK signaling pathway, frequently mutated in melanoma.
-
Src Family Kinases: Non-receptor tyrosine kinases involved in cell proliferation, differentiation, and survival.
-
Aurora Kinases: Serine/threonine kinases that play essential roles in mitosis. Overexpression is common in many cancers.[5]
Signaling Pathways
The inhibition of these kinases can disrupt critical cancer-driving signaling cascades.
Caption: Overview of key kinase signaling pathways targeted by inhibitors.
Quantitative Data on Kinase Inhibition
The following table summarizes the inhibitory activities of representative quinoline-based kinase inhibitors that are structurally related to compounds derivable from this compound. This data illustrates the potential potency of this compound class.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2-Amino-pyrano[3,2-c]quinoline | EGFR | 71 | [4] |
| 2-Amino-pyrano[3,2-c]quinoline | HER-2 | 21 | [4] |
| 2-Amino-pyrano[3,2-c]quinoline | BRAFV600E | 62 | [4] |
| 7-alkoxy-4-anilino-quinoline | VEGFR-2 | 1.38 | [6] |
| 6,7-disubstituted-4-phenoxyquinoline | c-Met | 0.59 | [6] |
| Quinazoline Derivative | Aurora A | ~100-fold selective over FLT3 | [5] |
| Quinazoline Derivative | FLT3 | ~30-fold selective over Aurora A | [5] |
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors, particularly those based on the quinoline and quinazoline scaffolds. The presence of the fluorine atom can impart favorable pharmacokinetic properties, while the amino and ketone functionalities allow for the application of robust and efficient cyclization strategies like the Friedländer annulation. The resulting 6-fluoro-substituted heterocyclic compounds have demonstrated potent inhibitory activity against a range of clinically relevant kinases. Future work in this area should focus on the exploration of diverse substitution patterns on the quinoline core to fine-tune selectivity and potency, as well as the development of novel synthetic methodologies to further expand the chemical space accessible from this key building block. The continued investigation of inhibitors derived from this compound holds significant promise for the discovery of next-generation targeted cancer therapies.
References
- 1. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors - Google Patents [patents.google.com]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1-(2-Amino-5-fluorophenyl)ethanone in the Synthesis of Bioactive Heterocyclic Compounds: A Technical Guide
Introduction: 1-(2-Amino-5-fluorophenyl)ethanone is a pivotal starting material in synthetic and medicinal chemistry, serving as a versatile precursor for a wide array of fluorinated heterocyclic compounds. The strategic incorporation of a fluorine atom into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the core applications of this compound in the synthesis of key heterocyclic scaffolds, such as quinolines and benzodiazepines. It offers detailed experimental protocols, quantitative data summaries, and visual workflows for researchers, scientists, and professionals in drug development.
Core Synthetic Applications
The unique structure of this compound, featuring an ortho-aminoacetophenone moiety with a fluorine substituent, makes it an ideal candidate for various cyclization and condensation reactions.
Synthesis of Fluorinated Quinolines via Friedländer Annulation
The Friedländer annulation is a fundamental and efficient method for constructing the quinoline ring system.[1][2] This reaction involves the condensation of a 2-aminoaryl ketone, such as this compound, with a compound containing an active methylene group (e.g., a ketone or β-dicarbonyl compound).[1][3] The reaction can be catalyzed by acids or bases and is often accelerated by microwave irradiation.[3]
The general mechanism can proceed through two primary pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction.[1]
Caption: Fig. 1: Friedländer Annulation Workflow.
Quantitative Data Summary: Friedländer Synthesis of Quinolines
| Reactant 2 (Active Methylene Cmpd.) | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Ketones / Secondary Alcohols | Nickel Catalyst | - | Dehydrogenation & Condensation | Good | [4] |
| α-Methylene Carbonyl Compound | Fluorescein (Photocatalyst) | Ethanol | White LED, Room Temp. | High | [5] |
| Ketones | p-Toluenesulfonic acid | Solvent-free | Microwave or Conventional Heating | High | [2] |
| Ketones | Molecular Iodine | - | - | High | [2] |
Experimental Protocol: Microwave-Assisted Friedländer Synthesis
This protocol provides a general method for the synthesis of substituted 6-fluoroquinolines.[3]
-
Preparation: In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol), the desired active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol), and a catalytic amount of glacial acetic acid or p-toluenesulfonic acid.
-
Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (typically 100-150°C) for a specified time (usually 10-30 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-fluoroquinoline derivative.
Synthesis of Fluorinated 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and hypnotic properties.[6] They are commonly synthesized through the condensation reaction of an o-phenylenediamine with a ketone. Using 4-fluoro-1,2-phenylenediamine (derived from the starting material) and a suitable ketone allows for the creation of fluorinated benzodiazepine derivatives. The reaction is typically catalyzed by a Lewis or Brønsted acid.[7]
Caption: Fig. 2: 1,5-Benzodiazepine Synthesis Workflow.
Quantitative Data Summary: Synthesis of 1,5-Benzodiazepines
| Ketone | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Various Ketones | H-MCM-22 | Acetonitrile | Room Temp, 1-3 h | Good to Excellent | [8] |
| Various Ketones | Anhydrous SnCl₂ | Solvent-free | - | Moderate to Good | [6] |
| Various Ketones | Phenylboronic Acid | Acetonitrile | Reflux | 82-91 | [7] |
| Various Ketones | Ga(III) triflate | - | - | Good to Excellent | [9] |
| Acetone | Zeolite | Acetonitrile | - | Excellent | [9] |
Experimental Protocol: Phenylboronic Acid Catalyzed Synthesis of 1,5-Benzodiazepines
This protocol is adapted from a general method for benzodiazepine synthesis.[7]
-
Preparation: To a solution of 4-fluoro-1,2-phenylenediamine (1 mmol) in acetonitrile (10 mL), add the desired ketone (2.2 mmol) and phenylboronic acid (10 mol%).
-
Reaction: Reflux the reaction mixture for the required time (typically 1-4 hours), monitoring the reaction's progress by TLC.
-
Work-up: After completion, evaporate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product via column chromatography on silica gel (using a hexane-ethyl acetate mixture as eluent) to obtain the pure 7-fluoro-1,5-benzodiazepine derivative.
Potential for Indole Synthesis
While the Friedländer and benzodiazepine syntheses are direct applications, this compound also holds potential as a precursor for fluorinated indoles, a highly significant scaffold in medicinal chemistry.[10][11] Methods like the Bischler synthesis, which involves the acid-catalyzed cyclization of an α-arylaminoketone, could be adapted.[10] The synthesis would first require the α-halogenation of the ethanone followed by reaction with an appropriate amine, or a related strategy to form the necessary α-arylaminoketone intermediate.
Caption: Fig. 3: Proposed Bischler Synthesis for Indoles.
Conclusion
This compound stands out as a highly valuable and adaptable building block for the synthesis of fluorinated heterocyclic compounds. Its utility in robust and high-yield reactions like the Friedländer annulation for quinolines and condensation reactions for 1,5-benzodiazepines makes it indispensable for generating libraries of potentially bioactive molecules. The strategic placement of the fluorine atom provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of new drug candidates. Further exploration of its reactivity will undoubtedly unlock novel pathways to other important heterocyclic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
- 10. Indoles Synthesis [quimicaorganica.org]
- 11. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(2-Amino-5-fluorophenyl)ethanone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Amino-5-fluorophenyl)ethanone, also known as 2-amino-5-fluoroacetophenone, is a key building block in the synthesis of various pharmaceutical compounds and a valuable intermediate in medicinal chemistry.[1][2] Its structure, featuring an aminophenyl ring substituted with a fluorine atom and an ethanone group, makes it a versatile precursor for the development of heterocyclic compounds with potential biological activities, such as kinase inhibitors.[2] The presence of fluorine can enhance the metabolic stability and binding affinity of drug candidates.[2] This document provides detailed protocols for two distinct and effective methods for the synthesis of this compound, targeting high yield and purity.
Introduction
The synthesis of fluorinated aromatic compounds is of significant interest in the field of drug discovery and development. The unique properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound is a prime example of a fluorinated intermediate that serves as a cornerstone for the synthesis of more complex and biologically active molecules. This application note outlines two reliable and reproducible methods for its preparation: a hydration of an ethynyl aniline derivative and a reduction of a nitroacetophenone precursor.
Synthesis Protocols
Two primary methods for the synthesis of this compound are detailed below. The selection of a particular method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
Method 1: Hydration of 2-Ethynyl-4-fluoroaniline
This protocol describes the synthesis of this compound starting from 2-ethynyl-4-fluoroaniline.[1]
Experimental Protocol:
-
To a reaction flask, add 600 g of 2-ethynyl-4-fluoroaniline and 4 L of water.
-
Add 476 g of 35% hydrochloric acid to the mixture.
-
Heat the reaction mixture to 50°C and maintain for 36 hours.
-
After the reaction is complete, cool the mixture to 20-25°C.
-
Adjust the pH of the reaction solution to 8-9 using a 50% sodium hydroxide solution, ensuring the temperature does not exceed 30°C during this process.
-
Filter the resulting solid and wash the filter cake with 1 L of water.
-
Dry the solid under reduced pressure at 50°C for 12 hours to obtain the final product.[1]
Quantitative Data Summary for Method 1
| Parameter | Value | Reference |
| Starting Material | 2-Ethynyl-4-fluoroaniline | [1] |
| Reagents | Hydrochloric acid, Sodium hydroxide | [1] |
| Reaction Temperature | 50°C | [1] |
| Reaction Time | 36 hours | [1] |
| Yield | 91.4% | [1] |
| Purity (HPLC) | 99.2% | [1] |
| Appearance | Pale yellow solid | [1] |
Method 2: Reduction of 1-(2-Fluoro-5-nitrophenyl)ethanone
This protocol outlines the synthesis of this compound through the reduction of 1-(2-fluoro-5-nitrophenyl)ethanone.[3]
Experimental Protocol:
-
In a reaction vessel, combine 1-(2-fluoro-5-nitrophenyl)ethanone (0.3 g, 1.64 mmol), iron powder (0.27 g, 4.92 mmol), and ammonium chloride (0.17 g, 3.28 mmol).
-
Add a mixture of isopropanol (12.8 mL) and water (3.2 mL) to the reactants.
-
Stir the reaction mixture for 3 hours.
-
Upon completion of the reaction, filter the mixture to remove insoluble precipitates.
-
Extract the organic layer with dichloromethane.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Concentrate the solution under vacuum to yield a crude yellow oily product.
-
Purify the crude product using silica gel column chromatography with an eluent of ethyl acetate/hexane (1:2) to obtain the final product.[3]
Quantitative Data Summary for Method 2
| Parameter | Value | Reference |
| Starting Material | 1-(2-Fluoro-5-nitrophenyl)ethanone | [3] |
| Reagents | Iron powder, Ammonium chloride, Isopropanol, Water | [3] |
| Reaction Time | 3 hours | [3] |
| Yield | 76% | [3] |
| Purification | Silica gel column chromatography | [3] |
| Eluent | Ethyl acetate/Hexane (1:2) | [3] |
| Rf | 0.3 | [3] |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
Application Notes and Protocols for Friedel-Crafts Acylation of Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated anilines are crucial building blocks in medicinal chemistry and drug development. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The Friedel-Crafts acylation is a powerful tool for the synthesis of aryl ketones, which are versatile intermediates in the preparation of numerous pharmaceuticals. However, the direct Friedel-Crafts acylation of anilines, particularly those bearing electron-withdrawing fluorine atoms, presents significant challenges.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of fluorinated anilines, addressing the inherent difficulties and offering effective strategies to achieve successful acylation.
Challenges in the Friedel-Crafts Acylation of Fluorinated Anilines
The primary obstacle in the Friedel-Crafts acylation of anilines is the Lewis basicity of the amino group. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex.[2] This complexation has two detrimental effects:
-
Catalyst Sequestration: The Lewis acid is consumed in a non-productive acid-base reaction, rendering it unavailable to activate the acylating agent.
-
Ring Deactivation: The resulting anilinium salt possesses a positively charged nitrogen atom, which acts as a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution.
The presence of one or more fluorine atoms on the aniline ring further exacerbates this issue by inductively withdrawing electron density, making the ring even less nucleophilic and thus less reactive in electrophilic aromatic substitution reactions.
Strategies for Successful Acylation
To overcome these challenges, a common and effective strategy is the protection of the amino group as an amide. The resulting anilide is less basic and the N-acyl group is still an ortho-, para-director, albeit less activating than a free amino group. This approach prevents the deactivation of the catalyst and the aromatic ring, allowing the Friedel-Crafts acylation to proceed. Following the acylation, the protecting group can be removed by hydrolysis to yield the desired acylated aniline.
An alternative approach for the synthesis of hydroxyaryl ketones from phenolic esters is the Fries rearrangement, which can also be applied to anilides to produce aminoaryl ketones.[3][4] This reaction involves the intramolecular rearrangement of an acyl group from the nitrogen atom to the aromatic ring, typically catalyzed by a Lewis acid.
Experimental Protocols
The following protocols provide detailed methodologies for the N-protection of fluorinated anilines and their subsequent Friedel-Crafts acylation. A protocol for the Fries rearrangement of an N-acylated fluoroaniline is also included as an alternative strategy.
Protocol 1: N-Acetylation of a Fluorinated Aniline
This protocol describes a general procedure for the protection of a fluorinated aniline by acetylation.
Materials:
-
Fluorinated aniline (e.g., 4-fluoroaniline)
-
Acetic anhydride
-
Pyridine (catalyst)
-
Suitable solvent (e.g., Dichloromethane, Chloroform)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the fluorinated aniline in a suitable solvent.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture with stirring. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to remove any remaining acid and unreacted acetic anhydride.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N-acetylated fluorinated aniline.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Friedel-Crafts Acylation of N-Acetyl-4-fluoroaniline with Acetic Anhydride using a Gallium Triflate Catalyst
This protocol is adapted from a patented procedure and describes the acylation of an N-protected fluoroaniline.[5]
Materials:
-
N-Acetyl-4-fluoroaniline (4-fluoroacetanilide)
-
Acetic anhydride
-
Gallium(III) trifluoromethanesulfonate (Ga(OTf)₃)
-
Lithium perchlorate (LiClO₄)
-
Nitromethane (MeNO₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of N-acetyl-4-fluoroaniline (0.80 mmol) and lithium perchlorate (12.0 mmol) in nitromethane (2.0 mL), add acetic anhydride (1.65 mmol).
-
Add 10 mol% of Ga(OTf)₃ (0.08 mmol) to the reaction mixture.
-
Stir the mixture at 50°C for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired acylated product.
Protocol 3: Fries Rearrangement of N-Acetyl-4-fluoroaniline
This protocol outlines a general procedure for the Lewis acid-catalyzed Fries rearrangement of an N-acylated fluoroaniline. The ratio of ortho and para products can be influenced by reaction temperature and solvent.[3]
Materials:
-
N-Acetyl-4-fluoroaniline
-
Lewis acid (e.g., Aluminum chloride, AlCl₃)
-
Solvent (e.g., Nitrobenzene for higher temperatures, carbon disulfide for lower temperatures)
-
Dilute hydrochloric acid
-
Standard laboratory glassware for inert atmosphere and anhydrous reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of N-acetyl-4-fluoroaniline in the same solvent to the cooled suspension with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature. Lower temperatures (0-25 °C) generally favor the para-product, while higher temperatures (>100 °C) favor the ortho-product.
-
Maintain the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and acidify with dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product mixture of ortho- and para-hydroxy acetophenones.
-
Separate the isomers and purify the desired product by column chromatography or recrystallization.
Data Presentation
The following tables summarize quantitative data for the Friedel-Crafts acylation of various N-protected anilines, adapted from the literature.[5][6]
Table 1: Friedel-Crafts Acylation of Various Anilides with Acetic Anhydride Catalyzed by Gallium(III) Triflate [5]
| Entry | Anilide Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetanilide | Ga(OTf)₃ (10) | MeNO₂-LiClO₄ | 50 | 24 | 92 |
| 2 | 2-Methylacetanilide | Ga(OTf)₃ (10) | MeNO₂-LiClO₄ | 50 | 24 | 85 |
| 3 | 3-Methylacetanilide | Ga(OTf)₃ (10) | MeNO₂-LiClO₄ | 50 | 24 | 93 |
| 4 | 4-Fluoroacetanilide | Ga(OTf)₃ (10) | MeNO₂-LiClO₄ | 50 | 24 | 88 |
| 5 | 4-Chloroacetanilide | Ga(OTf)₃ (10) | MeNO₂-LiClO₄ | 50 | 24 | 80 |
Table 2: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone via Friedel-Crafts Acylation [6]
| Acylating Agent | Aniline Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-Fluorobenzoyl chloride | p-Chloroaniline | ZnCl₂ | None | 200 | 2 | ~90 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the Friedel-Crafts acylation of an N-protected fluorinated aniline.
Caption: Workflow for the Friedel-Crafts acylation of fluorinated anilines via an N-protection strategy.
Caption: Comparison of direct Friedel-Crafts acylation and the Fries rearrangement route.
References
- 1. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries重排 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
Purification of "1-(2-Amino-5-fluorophenyl)ethanone" by recrystallization
An Application Note on the Purification of 1-(2-Amino-5-fluorophenyl)ethanone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of this compound, a key intermediate in the synthesis of various biologically active heterocyclic compounds.[1] The purity of this building block is critical for the successful synthesis and efficacy of subsequent drug candidates. The described method utilizes recrystallization, a robust and scalable technique for purifying solid organic compounds, to achieve high purity.[2] This document outlines solvent selection, the detailed recrystallization procedure, and methods for data analysis.
Introduction
This compound is a valuable precursor in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and antimicrobial agents.[1] The presence of amino and fluorine functional groups makes it a versatile scaffold, where the fluorine atom can enhance metabolic stability and binding affinity in drug molecules.[1] Ensuring the high purity of this intermediate is paramount to avoid the introduction of impurities into subsequent synthetic steps, which can complicate reaction pathways and lead to final products with undesirable profiles.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[3] The fundamental principle is that the target compound should be highly soluble in a hot solvent and sparingly soluble in the same solvent when cold, while impurities remain either soluble or insoluble under these conditions.[3] This application note details a reliable recrystallization protocol for this compound.
Experimental Protocol
This protocol is based on the principle of using a binary solvent system, which often provides finer control over the crystallization process compared to a single solvent. Ethanol is selected as the primary solvent due to the compound's good solubility in polar organic solvents, and water is used as the anti-solvent to induce precipitation upon cooling.[1][4]
2.1 Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Condenser
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or desiccator
2.2 Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Heat the mixture gently with stirring. The flask can be fitted with a condenser to prevent solvent loss during heating.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Inducing Crystallization: Remove the flask from the heat source. While the solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). The onset of turbidity indicates that the solution is saturated. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter flask.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture (using the same ratio as the final crystallization mixture) to remove any residual soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass or drying dish. Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved. The reported melting point of the pure compound is 64-65 °C.[6]
Data Presentation
The efficiency of the purification process should be evaluated by calculating the percent recovery and assessing the purity of the final product.
| Parameter | Value (Example) | Unit | Notes |
| Initial Mass of Crude Compound | 5.00 | g | --- |
| Purity of Crude Compound | 90 | % (by HPLC) | Determined by a suitable analytical method. |
| Volume of Ethanol | 25 | mL | Minimum volume to dissolve the crude solid when hot. |
| Volume of Water (Anti-solvent) | 15 | mL | Volume added to induce turbidity. |
| Cooling Temperature | 0-5 | °C | Temperature of the ice bath. |
| Final Mass of Pure Compound | 4.15 | g | Mass after drying to a constant weight. |
| Percent Recovery | 83 | % | (Final Mass / Initial Mass) * 100[5] |
| Purity of Final Compound | >99.5 | % (by HPLC) | Purity should be significantly increased. |
| Melting Point | 64-65 | °C | A sharp melting point range indicates high purity.[6] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the purification of this compound.
References
Application Note: Purification of 1-(2-Amino-5-fluorophenyl)ethanone via Column Chromatography
This document provides detailed protocols and application notes for the purification of 1-(2-Amino-5-fluorophenyl)ethanone using silica gel column chromatography. The methodologies outlined are based on established procedures for structurally similar aromatic ketones and are intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the success of subsequent synthetic steps and the biological activity of the final products. Column chromatography is a standard and effective method for the purification of this compound from reaction mixtures, removing byproducts and unreacted starting materials. This note details the necessary conditions and procedures to achieve high purity.
Chromatography Conditions
The selection of an appropriate stationary and mobile phase is critical for the effective separation of this compound. Based on the purification of its isomers, silica gel is the recommended stationary phase. The mobile phase typically consists of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents will depend on the specific impurities present in the crude mixture.
Data Summary
The following table summarizes reported column chromatography conditions for isomers of this compound, which serve as a strong starting point for optimizing the purification of the target compound.
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |
| 1-(5-Amino-2-fluorophenyl)ethanone | Silica Gel | Ethyl Acetate / Hexane (1:2) | 0.3 | [1] |
| 1-(4-Amino-3-fluorophenyl)ethanone | Silica Gel (300-400 mesh) | Petroleum Ether / Ethyl Acetate (4:1) | Not Reported | [2] |
Experimental Protocol: Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, e.g., 230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
Slurry Preparation and Column Packing
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the chromatography column.
-
Allow the silica gel to settle, ensuring a flat and uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Carefully add the prepared sample to the top of the silica gel bed.
Elution and Fraction Collection
-
Begin elution with a low polarity mobile phase (e.g., Hexane:Ethyl Acetate 95:5).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A common gradient might be from 5% to 20% ethyl acetate in hexane.
-
Collect fractions in separate tubes.
-
Monitor the separation by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., the 1:2 Ethyl Acetate:Hexane system mentioned for the isomer[1]).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
Product Recovery
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the column chromatography purification process.
References
Application Note: HPLC Analytical Method for the Purity Determination of 1-(2-Amino-5-fluorophenyl)ethanone
Introduction
1-(2-Amino-5-fluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[1][2] This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and the separation of potential process-related impurities and degradation products.
Principle
The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analyte and its impurities between the non-polar stationary phase and the polar mobile phase.[3] The elution of the compounds is monitored by a UV detector, leveraging the chromophoric nature of the phenyl ring and the carbonyl group. The purity of this compound is determined by calculating the percentage area of its corresponding peak relative to the total area of all peaks in the chromatogram.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 25 minutes |
2. Reagent and Standard Preparation
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic Acid: HPLC grade.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Reference Standard: this compound with a known purity of >98%.
Preparation of Standard Solution (Working Concentration: 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Preparation of Sample Solution (Working Concentration: 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the sample to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of the standard solution) |
4. Data Presentation and Calculations
The purity of the sample is calculated based on the area percent of the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
The analytical method should be validated in accordance with ICH Q2(R1) guidelines. The following table summarizes the typical parameters and expected results for method validation.
| Validation Parameter | Expected Results |
| Linearity | |
| Range | 0.005 - 0.15 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision | |
| Repeatability (RSD%) | ≤ 2.0% |
| Intermediate Precision (RSD%) | ≤ 2.0% |
| Accuracy | |
| Recovery (%) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.0015 mg/mL |
| Limit of Quantitation (LOQ) | ~0.005 mg/mL |
| Specificity | The method should be able to resolve the main peak from potential impurities and degradation products. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C).[4] |
Visualizations
Caption: Experimental workflow for the HPLC purity analysis of this compound.
References
Application Notes & Protocols: 1H and 13C NMR Analysis of 1-(2-Amino-5-fluorophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(2-Amino-5-fluorophenyl)ethanone is a substituted acetophenone derivative. Its structural elucidation is critical for quality control, reaction monitoring, and characterization in synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous determination of its molecular structure. These application notes provide a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra and an analysis of the expected spectral data, including predicted chemical shifts and coupling constants.
Predicted NMR Spectral Data
The chemical structure and numbering scheme for this compound are shown below. The predicted ¹H and ¹³C NMR data are based on established principles of substituent effects, spin-spin coupling, and data from analogous compounds.[1][2][3] The presence of the electron-donating amino group (-NH₂), the electron-withdrawing acetyl group (-COCH₃), and the electronegative fluorine atom creates a distinct and predictable pattern of signals.
Caption: Molecular structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-8 (-COCH₃) | ~ 2.60 | Singlet (s) | 3H | - |
| -NH₂ | ~ 4.5 - 6.0 | Broad Singlet (br s) | 2H | - |
| H-3 | ~ 6.75 | Doublet of Doublets (dd) | 1H | J(H3-H4) ≈ 8.8, J(H3-F) ≈ 4.5 |
| H-4 | ~ 7.05 | Triplet of Doublets (td) | 1H | J(H4-H3) ≈ 8.8, J(H4-F) ≈ 8.8, J(H4-H6) ≈ 3.0 |
| H-6 | ~ 7.40 | Doublet of Doublets (dd) | 1H | J(H6-F) ≈ 10.0, J(H6-H4) ≈ 3.0 |
Note: The chemical shift of the -NH₂ protons is concentration and solvent dependent and may exchange with D₂O.[1][4]
Table 2: Predicted ¹³C NMR Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-8 (-COCH₃) | ~ 28.0 | Singlet (s) | - |
| C-3 | ~ 116.5 | Doublet (d) | ³J(C3-F) ≈ 8.0 |
| C-1 | ~ 118.0 | Doublet (d) | ³J(C1-F) ≈ 4.0 |
| C-4 | ~ 119.0 | Doublet (d) | ²J(C4-F) ≈ 24.0 |
| C-6 | ~ 122.5 | Doublet (d) | ²J(C6-F) ≈ 22.0 |
| C-2 | ~ 148.0 | Doublet (d) | ⁴J(C2-F) ≈ 2.0 |
| C-5 | ~ 158.0 | Doublet (d) | ¹J(C5-F) ≈ 245.0 |
| C-7 (C=O) | ~ 199.0 | Singlet (s) | - |
Note: Quaternary carbons (C-1, C-2, C-5, C-7) may exhibit lower intensity signals. The most prominent feature in the ¹³C NMR spectrum will be the large one-bond coupling of the carbon directly attached to fluorine (C-5).[2][5]
Experimental Protocols
This section details a standard protocol for the preparation and NMR analysis of this compound.
Materials and Equipment
-
Sample: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR).[6]
-
NMR Tubes: 5 mm high-quality NMR tubes.[7]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6]
-
Internal Standard: Tetramethylsilane (TMS).
-
Glassware: Vials, Pasteur pipettes.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.[6]
-
Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended solids can degrade spectral quality.[7]
-
Transfer: Carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm.
-
Capping: Cap the NMR tube securely before placing it in the spectrometer's sample holder.
NMR Data Acquisition
-
Spectrometer Setup: All experiments should be run on a spectrometer equipped with a broadband probe, operating at a constant temperature (e.g., 300 K).[8][9]
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H NMR or the solvent signal to its known value (e.g., CDCl₃ at 77.16 ppm) for ¹³C NMR.[8]
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.[10]
-
Peak Picking & Assignment: Identify the chemical shifts, multiplicities, and coupling constants for all signals and assign them to the corresponding nuclei in the molecule.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for NMR analysis and the key coupling relationships within the molecule.
Caption: Experimental workflow for NMR analysis from sample preparation to structural elucidation.
Caption: Key ¹H-¹H (solid lines) and ¹H-¹⁹F (dashed lines) spin-spin coupling relationships.
References
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. mdpi.com [mdpi.com]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 10. community.wvu.edu [community.wvu.edu]
Application Note: Predicted Mass Spectrometry Fragmentation Pattern of 1-(2-Amino-5-fluorophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Amino-5-fluorophenyl)ethanone is a substituted aromatic ketone of interest in medicinal chemistry and drug development. Understanding its behavior under mass spectrometry (MS) conditions is crucial for its identification, characterization, and metabolic studies. This document provides a predicted fragmentation pattern based on established principles of mass spectrometry and analysis of analogous structures. A generalized protocol for acquiring mass spectrometry data for this and similar small molecules is also presented.
Predicted Fragmentation Profile
The fragmentation of this compound in mass spectrometry, particularly under electron ionization (EI), is expected to be directed by its functional groups: the aromatic ring, the amino group, and the acetyl group. The molecular ion (M+) is predicted to be relatively stable due to the aromatic system.
The primary fragmentation pathways for aromatic ketones typically involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).[1] For this compound, the most likely initial fragmentation is the loss of a methyl radical (•CH₃) to form a stable acylium ion. A secondary alpha-cleavage, the loss of the acyl group, is less favored but possible.[1] Further fragmentation of the aromatic ring, such as the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the amino-substituted ring, may also occur.[2]
The following table summarizes the predicted major fragment ions for this compound.
| m/z (Predicted) | Proposed Fragment Ion | Formula | Notes |
| 153 | [M]⁺• | [C₈H₈FNO]⁺• | Molecular Ion |
| 138 | [M - CH₃]⁺ | [C₇H₅FNO]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage. This is often the base peak for acetophenones. |
| 110 | [M - CH₃ - CO]⁺ | [C₆H₅FN]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 138 fragment. |
| 83 | [C₅H₄F]⁺ | [C₅H₄F]⁺ | Potential fragment arising from the cleavage of the aromatic ring after initial fragmentations. |
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: LC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS).
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Sample Cleanup: For complex matrices, sample cleanup using solid-phase extraction (SPE) may be necessary to remove interfering substances.[1]
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-200.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be varied to induce fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Data Acquisition: Full scan mode. For more detailed structural information, tandem MS (MS/MS) can be performed by selecting the molecular ion (m/z 153) as the precursor.
Experimental Workflow
Caption: General experimental workflow for LC-MS analysis.
Conclusion
The provided information outlines the predicted mass spectrometry fragmentation pattern of this compound and a general protocol for its analysis. The predicted fragmentation is dominated by alpha-cleavage characteristic of acetophenones. Experimental verification is essential to confirm these predicted pathways and their relative abundances. This application note serves as a valuable resource for researchers working with this compound, aiding in method development, compound identification, and structural elucidation.
References
Application Notes and Protocols: The Strategic Use of 1-(2-Amino-5-fluorophenyl)ethanone in the Synthesis of Bioactive Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-5-fluorophenyl)ethanone is a key building block in medicinal chemistry, particularly valued for its role as a precursor in the multi-step synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring an amino group, a ketone, and a fluorine atom on the phenyl ring, offers versatile reactivity for constructing complex molecular architectures. The presence of the fluorine atom is of particular interest in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).
These application notes provide detailed protocols for the multi-step synthesis of bioactive quinazolinone derivatives starting from this compound, with a focus on compounds with potential anticonvulsant activity. The methodologies outlined are based on established synthetic strategies and include quantitative data to aid in reproducibility and optimization.
Core Applications: Synthesis of Fluorinated Quinazolinones
This compound is a strategic starting material for the synthesis of fluorinated quinazolinone derivatives. The general synthetic approach involves a cyclocondensation reaction. These fluorinated quinazolinones have shown promise as anticonvulsant agents, potentially acting as modulators of GABA-A receptors.[1][2][3][4]
Experimental Protocols
Protocol 1: Two-Step Synthesis of 7-Fluoro-2,4-dimethylquinazoline
This protocol details the synthesis of 7-fluoro-2,4-dimethylquinazoline from this compound.
Step 1: Synthesis of N-(2-acetyl-4-fluorophenyl)acetamide
-
Reaction: Acetylation of the amino group of this compound.
-
Reagents and Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.
-
Step 2: Synthesis of 7-Fluoro-2,4-dimethylquinazoline
-
Reaction: Cyclization of N-(2-acetyl-4-fluorophenyl)acetamide in the presence of ammonia.
-
Reagents and Materials:
-
N-(2-acetyl-4-fluorophenyl)acetamide
-
Ammonia solution (e.g., 25% in water) or ammonium acetate
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve N-(2-acetyl-4-fluorophenyl)acetamide (1.0 eq) in ethanol.
-
Add an excess of concentrated ammonia solution or ammonium acetate.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 7-fluoro-2,4-dimethylquinazoline.
-
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| N-(2-acetyl-4-fluorophenyl)acetamide | This compound | Acetic anhydride, Pyridine | Dichloromethane | 4-6 h | RT | 85-90 | 110-112 |
| 7-Fluoro-2,4-dimethylquinazoline | N-(2-acetyl-4-fluorophenyl)acetamide | Ammonia solution or Ammonium acetate | Ethanol | 8-12 h | Reflux | 70-75 | 98-100 |
Note: Yields are indicative and may vary based on reaction scale and purification methods.
Mechanism of Action and Signaling Pathway
Quinazolinone derivatives synthesized from this compound have been investigated for their anticonvulsant properties. A primary proposed mechanism of action is the positive allosteric modulation of the GABA-A receptor.[3][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
Positive allosteric modulators of the GABA-A receptor, such as benzodiazepines and some quinazolinones, bind to a site on the receptor distinct from the GABA binding site. This binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more potent inhibitory effect on neurotransmission. This mechanism is crucial in controlling seizures, which are characterized by excessive neuronal firing.[4]
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor | MDPI [mdpi.com]
- 3. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives | MDPI [mdpi.com]
- 4. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle: Derivatisierung von 1-(2-Amino-5-fluorphenyl)ethanon für das biologische Screening
Datum: 27. Dezember 2025
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument enthält detaillierte Protokolle und Anwendungsbeispiele für die chemische Derivatisierung von 1-(2-Amino-5-fluorphenyl)ethanon. Diese Verbindung ist ein wertvoller Baustein für die Synthese von heterozyklischen Molekülen mit potenzieller biologischer Aktivität. Die hier beschriebenen Methoden konzentrieren sich auf die Herstellung von Chinazolinon- und Benzodiazepin-Derivaten, Klassen von Verbindungen, die für ihre vielfältigen pharmakologischen Eigenschaften bekannt sind.[1][2] Darüber hinaus werden Protokolle für das biologische Screening dieser neuen chemischen Einheiten auf ihre antikonvulsive und antimikrobielle Wirkung vorgestellt.
Einleitung
1-(2-Amino-5-fluorphenyl)ethanon ist ein bifunktionelles Molekül, das eine Aminogruppe und eine Ketogruppe in ortho-Position zueinander an einem Benzolring aufweist. Diese Anordnung macht es zu einem idealen Ausgangsmaterial für die Synthese einer Vielzahl von kondensierten heterozyklischen Systemen, insbesondere von Chinazolinonen und Benzodiazepinen.[3][4][5] Derivate dieser Klassen haben in der medizinischen Chemie großes Interesse geweckt, da sie ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter antikonvulsive, ZNS-dämpfende, entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.[1][6][7]
Die Einführung eines Fluoratoms am Phenylring kann die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Derivate erheblich beeinflussen, z. B. durch eine verbesserte metabolische Stabilität und eine erhöhte Bindungsaffinität an biologische Zielmoleküle. Dieses Dokument dient als Leitfaden für die Synthese und das erste biologische Screening von neuartigen Derivaten von 1-(2-Amino-5-fluorphenyl)ethanon.
Synthese von Derivaten
Die primären Derivatisierungsstrategien für 1-(2-Amino-5-fluorphenyl)ethanon umfassen die Zyklisierung zur Bildung von Chinazolinon- und Benzodiazepin-Grundgerüsten.
Syntheseweg-Übersicht
Abbildung 1: Allgemeine Synthese- und Screening-Strategie.
Diese Methode beschreibt eine grundlegende Synthese eines Chinazolinon-Derivats durch Zyklisierung des Ausgangsmaterials.
Materialien:
-
1-(2-Amino-5-fluorphenyl)ethanon
-
Essigsäureanhydrid
-
Ammoniumacetat
-
Essigsäure
-
Ethanol
-
Rundkolben, Rückflusskühler, Heizmantel, Magnetrührer
-
Geräte zur Dünnschichtchromatographie (DC)
Verfahren:
-
In einem 100-ml-Rundkolben werden 10 mmol 1-(2-Amino-5-fluorphenyl)ethanon in 20 ml Essigsäure gelöst.
-
Unter Rühren werden 15 mmol Essigsäureanhydrid zugegeben. Das Gemisch wird 1 Stunde bei Raumtemperatur gerührt.
-
Anschließend werden 30 mmol Ammoniumacetat zugegeben.
-
Der Kolben wird mit einem Rückflusskühler versehen und das Reaktionsgemisch wird 4 Stunden lang unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird das Gemisch auf Raumtemperatur abgekühlt.
-
Das Reaktionsgemisch wird in 100 ml Eiswasser gegossen. Der ausfallende Feststoff wird durch Filtration gesammelt.
-
Der Rohfeststoff wird mit kaltem Wasser gewaschen und anschließend aus Ethanol umkristallisiert, um das reine 6-Fluor-2-methyl-4(3H)-chinazolinon zu erhalten.
-
Das Produkt wird im Vakuum getrocknet und durch Schmelzpunktbestimmung und spektroskopische Methoden (IR, ¹H-NMR, MS) charakterisiert.
Dieses Protokoll beschreibt die Synthese eines Benzodiazepin-Grundgerüsts, einem wichtigen Pharmakophor.[2]
Materialien:
-
1-(2-Amino-5-fluorphenyl)ethanon
-
Glycinethylesterhydrochlorid
-
Pyridin
-
Piperidin (katalytische Menge)
-
Toluol
-
Salzsäure (HCl), verdünnt
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat
Verfahren:
-
In einem Rundkolben werden 10 mmol 1-(2-Amino-5-fluorphenyl)ethanon, 15 mmol Glycinethylesterhydrochlorid und 50 ml Pyridin gemischt.[3]
-
Es werden einige Tropfen Piperidin als Katalysator zugegeben.[3]
-
Das Gemisch wird 18-24 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.[3]
-
Nach Abschluss der Reaktion wird das Pyridin unter reduziertem Druck entfernt.[3]
-
Der Rückstand wird in einer Mischung aus Wasser und Toluol aufgenommen.
-
Die organische Phase wird abgetrennt und nacheinander mit Wasser, verdünnter HCl (um restliches Pyridin zu entfernen) und Sole gewaschen.[3]
-
Die organische Schicht wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie (Silicagel, Eluentenmischung Hexan/Ethylacetat) gereinigt, um das Ziel-Benzodiazepin zu erhalten.
-
Die Struktur wird durch spektroskopische Analysen bestätigt.
Biologisches Screening: Protokolle und Datenpräsentation
Die synthetisierten Derivate können auf verschiedene biologische Aktivitäten untersucht werden. Hier werden Protokolle für das Screening auf antikonvulsive und antimikrobielle Aktivitäten vorgestellt.
Workflow für das biologische Screening
Abbildung 2: Allgemeiner Arbeitsablauf für das biologische Screening.
Der Maximale Elektroschock (MES)-Test ist eine Standardmethode zur Bewertung der antiepileptischen Wirksamkeit von Verbindungen.[1][8]
Materialien:
-
Synthetisierte Verbindungen
-
Versuchstiere (z. B. Mäuse oder Ratten)
-
Elektroschockgerät mit kornealen Elektroden
-
Vehikel zur Verabreichung der Verbindung (z. B. 0,5 % Carboxymethylcellulose)
Verfahren:
-
Die Testverbindungen und das Standardmedikament werden in dem Vehikel suspendiert.
-
Die Tiere werden in Gruppen eingeteilt (Vehikelkontrolle, Standard, Testverbindungen in verschiedenen Dosen).
-
Die Verbindungen werden intraperitoneal (i.p.) oder oral (p.o.) verabreicht.
-
Nach einer bestimmten Zeit (z. B. 30-60 Minuten) wird ein supramaximaler elektrischer Reiz (z. B. 50 mA, 0,2 s) über die kornealen Elektroden appliziert.
-
Die Tiere werden auf das Auftreten einer tonischen Hinterbeinstreckung beobachtet, was als Anzeichen für einen Anfall gilt.
-
Der Schutz vor dem Anfall wird als positive antikonvulsive Aktivität gewertet.
-
Die Ergebnisse werden als Prozentsatz der geschützten Tiere in jeder Gruppe aufgezeichnet.
Datenpräsentation:
Tabelle 1: Ergebnisse des antikonvulsiven Screenings (MES-Test)
| Verbindung | Dosis (mg/kg, i.p.) | Anzahl der Tiere | Geschützte Tiere (%) |
|---|---|---|---|
| Kontrolle (Vehikel) | - | 10 | 0 |
| Diazepam | 5 | 10 | 100 |
| Derivat C-1 | 30 | 8 | 25 |
| Derivat C-1 | 100 | 8 | 75 |
| Derivat D-1 | 30 | 8 | 12.5 |
| Derivat D-1 | 100 | 8 | 50 |
Die MHK ist die niedrigste Konzentration einer antimikrobiellen Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.[9][10] Die Methode der Bouillon-Mikrodilution ist hierfür weit verbreitet.[9][11]
Materialien:
-
Synthetisierte Verbindungen
-
Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)
-
Standard-Antibiotikum (z. B. Ciprofloxacin, Vancomycin)
-
Nährmedium (z. B. Mueller-Hinton-Bouillon)
-
96-Well-Mikrotiterplatten
-
Spektrophotometer (Plattenleser)
Verfahren:
-
Eine Stammlösung jeder Testverbindung wird in einem geeigneten Lösungsmittel (z. B. DMSO) hergestellt.
-
In den Wells einer 96-Well-Platte werden serielle zweifache Verdünnungen der Verbindungen in Nährmedium hergestellt.[9]
-
Jedes Well wird mit einer standardisierten Bakteriensuspension (ca. 5 x 10⁵ KBE/ml) inokuliert.[9]
-
Kontrollen werden mitgeführt: Positivkontrolle (Bakterien ohne Verbindung), Negativkontrolle (Medium ohne Bakterien) und eine Kontrolle mit dem Standard-Antibiotikum.[9]
-
Die Platten werden bei 37 °C für 18-24 Stunden inkubiert.
-
Die MHK wird als die niedrigste Konzentration der Verbindung bestimmt, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.[9]
Datenpräsentation:
Tabelle 2: Minimale Hemmkonzentration (MHK) der Derivate
| Verbindung | S. aureus MHK (µg/ml) | E. coli MHK (µg/ml) |
|---|---|---|
| Ciprofloxacin | 1 | 0.5 |
| Derivat C-2 | 16 | >64 |
| Derivat C-3 | 8 | 32 |
| Derivat D-2 | >64 | >64 |
Hypothetischer Wirkmechanismus
Viele antikonvulsiv wirkende Benzodiazepine und einige Chinazolinone entfalten ihre Wirkung durch die Modulation des GABAA-Rezeptors, des wichtigsten hemmenden Neurotransmitter-Rezeptors im Zentralnervensystem.[12] Sie binden an eine allosterische Stelle des Rezeptors und erhöhen die Affinität des Neurotransmitters GABA, was zu einem verstärkten Einstrom von Chloridionen und einer Hyperpolarisation der neuronalen Membran führt. Dies erschwert die Auslösung von Aktionspotenzialen und wirkt so Anfällen entgegen.
Signalweg der GABAA-Rezeptor-Modulation
References
- 1. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in "1-(2-Amino-5-fluorophenyl)ethanone" Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "1-(2-Amino-5-fluorophenyl)ethanone".
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low or No Product Yield
Q: I am experiencing a very low yield or no formation of the desired product. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and solutions for different synthetic routes:
For all synthetic routes:
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure the purity of your reactants, such as 4-fluoroaniline or its derivatives, through appropriate purification techniques like distillation or recrystallization.
-
Anhydrous Conditions: Many of the reagents used, particularly Lewis acids in Friedel-Crafts and Fries rearrangement reactions, are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents to prevent catalyst deactivation.
-
Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity. Ensure the reaction is being conducted at the optimal temperature for the specific route you are using. Monitor the internal temperature of the reaction, not just the bath temperature.
-
Inefficient Purification: Product can be lost during workup and purification steps. Optimize your extraction and recrystallization procedures to minimize loss.
Route-Specific Troubleshooting:
-
Friedel-Crafts Acylation:
-
Catalyst Deactivation: The amino group of 4-fluoroaniline is a Lewis base and will react with and deactivate the Lewis acid catalyst (e.g., AlCl₃). Solution: Protect the amino group as an acetamide before performing the acylation. The resulting N-(4-fluorophenyl)acetamide is less basic and allows the reaction to proceed.
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst because it complexes with both the starting material and the product. Solution: Use at least one equivalent of the Lewis acid catalyst.
-
-
Fries Rearrangement:
-
Incorrect Regioselectivity: The Fries rearrangement can yield both ortho and para isomers. To obtain the desired ortho product (this compound), reaction conditions must be carefully controlled. Solution: Higher temperatures generally favor the formation of the ortho isomer. Non-polar solvents also tend to favor ortho substitution.
-
Substrate Decomposition: The harsh conditions of the Fries rearrangement can lead to decomposition of the starting material or product. Solution: Optimize the reaction time and temperature to maximize the yield of the desired product while minimizing degradation.
-
-
Hydration of 2-ethynyl-4-fluoroaniline:
-
Ineffective Catalyst: The acid-catalyzed hydration of alkynes requires an effective catalyst. Solution: Ensure the concentration and purity of the acid catalyst (e.g., hydrochloric acid) are appropriate.
-
Side Reactions: Alkynes can undergo various side reactions under acidic conditions. Solution: Optimize the reaction temperature and time to favor the desired hydration reaction.
-
Problem 2: Formation of Impurities and Purification Challenges
Q: My reaction has produced a mixture of products, and I'm having difficulty purifying the desired this compound. What are the common impurities and how can I effectively purify the product?
A: The presence of impurities is a frequent challenge. The nature of the impurities will depend on the synthetic route chosen.
Common Impurities:
-
Isomeric Products: In the Fries rearrangement, the primary impurity is often the para-acylated isomer, 1-(4-amino-5-fluorophenyl)ethanone. In the Friedel-Crafts acylation of N-(4-fluorophenyl)acetamide, incomplete rearrangement can lead to the presence of the starting material.
-
Di-acylated Products: While less common in Friedel-Crafts acylation due to the deactivating effect of the first acyl group, it can occur under harsh conditions.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, various side products can form.
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for recrystallization of aminophenyl ethanones include ethanol, methanol, water, or mixtures such as ethanol/water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective at separating isomers or other closely related impurities, column chromatography on silica gel is a powerful alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to elute the components.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are three primary synthetic routes for the preparation of this compound:
-
Hydration of 2-ethynyl-4-fluoroaniline: This is a direct and potentially high-yielding method.
-
Friedel-Crafts Acylation of 4-fluoroaniline (via N-protection): A classic method that requires protection of the amino group.
-
Fries Rearrangement of N-(4-fluorophenyl)acetamide: An intramolecular rearrangement that can be challenging in terms of regioselectivity.
Q2: Which synthetic route generally provides the highest yield?
A2: Based on available literature, the hydration of 2-ethynyl-4-fluoroaniline has been reported to provide a very high yield of 91.4% with high purity.[1] However, the accessibility and cost of the starting material, 2-ethynyl-4-fluoroaniline, may be a consideration. The other routes can also provide good yields with careful optimization.
Q3: How can I favor the formation of the desired ortho-isomer in the Fries Rearrangement?
A3: To favor the ortho-acylated product in the Fries rearrangement, you should:
-
Use higher reaction temperatures: Temperatures above 100°C generally favor the thermodynamically more stable ortho isomer.
-
Choose a non-polar solvent: Solvents like nitrobenzene or chlorobenzene can promote the formation of the ortho product.
Q4: Why is my Friedel-Crafts acylation failing when I use 4-fluoroaniline directly?
A4: The amino group (-NH₂) on 4-fluoroaniline is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the aromatic ring towards the desired electrophilic acylation. To overcome this, you must first protect the amino group, for example, by converting it to an acetamide (N-(4-fluorophenyl)acetamide).
Data Presentation
The following tables summarize quantitative data for the different synthetic routes to provide a basis for comparison. Please note that yields can vary significantly based on the specific reaction conditions and scale.
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Reagents | Typical Conditions | Reported Yield (%) | Purity (%) |
| Hydration of 2-ethynyl-4-fluoroaniline | 2-ethynyl-4-fluoroaniline, Hydrochloric acid | 50°C, 36 hours | 91.4 | 99.2 |
| Friedel-Crafts Acylation (with protection) | N-(4-fluorophenyl)acetamide, Acetyl chloride, AlCl₃ | 0°C to room temp. | 60-80 (estimated) | >95 (after purification) |
| Fries Rearrangement | N-(4-fluorophenyl)acetamide, AlCl₃ | >100°C, non-polar solvent | 40-60 (ortho-isomer) | Variable, requires separation |
Experimental Protocols
Protocol 1: Synthesis via Hydration of 2-ethynyl-4-fluoroaniline
This protocol is based on a patented procedure and offers a high-yield synthesis.[1]
Materials:
-
2-ethynyl-4-fluoroaniline
-
Hydrochloric acid (35%)
-
Sodium hydroxide solution (50%)
-
Water
Procedure:
-
To a reaction flask, add 2-ethynyl-4-fluoroaniline and water.
-
Add hydrochloric acid to the mixture.
-
Heat the reaction mixture to 50°C and stir for 36 hours.
-
After the reaction is complete, cool the mixture to 20-25°C.
-
Adjust the pH of the reaction solution to 8-9 with a 50% sodium hydroxide solution, ensuring the temperature does not exceed 30°C.
-
Filter the resulting solid product.
-
Wash the filter cake with water.
-
Dry the solid under reduced pressure at 50°C for 12 hours to obtain this compound as a pale yellow solid.
Protocol 2: Synthesis via Friedel-Crafts Acylation (Two-Step)
This protocol involves the protection of the amino group, followed by Friedel-Crafts acylation and deprotection.
Step 1: Acetylation of 4-fluoroaniline
Materials:
-
4-fluoroaniline
-
Acetic anhydride
-
A catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., pyridine)
Procedure:
-
Combine 4-fluoroaniline and acetic anhydride in a reaction flask.
-
Add the catalyst.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(4-fluorophenyl)acetamide.
Step 2: Friedel-Crafts Acylation of N-(4-fluorophenyl)acetamide
Materials:
-
N-(4-fluorophenyl)acetamide
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
Suspend anhydrous AlCl₃ in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride to the suspension and stir for 15 minutes.
-
Add a solution of N-(4-fluorophenyl)acetamide in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection of the Acetyl Group
Materials:
-
Crude product from Step 2
-
Hydrochloric acid (e.g., 6M)
-
Ethanol
Procedure:
-
Dissolve the crude product in a mixture of ethanol and hydrochloric acid.
-
Heat the mixture under reflux for several hours until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization.
Protocol 3: Synthesis via Fries Rearrangement
This protocol aims to optimize the formation of the ortho-isomer.
Materials:
-
N-(4-fluorophenyl)acetamide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous non-polar solvent (e.g., nitrobenzene or chlorobenzene)
Procedure:
-
In a reaction flask under an inert atmosphere, add N-(4-fluorophenyl)acetamide and the anhydrous non-polar solvent.
-
Carefully add anhydrous AlCl₃ in portions.
-
Heat the reaction mixture to a high temperature (e.g., 120-160°C) and maintain for several hours. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product to separate the ortho and para isomers, typically by column chromatography or fractional crystallization.
References
Common side reactions in the synthesis of 2-aminoacetophenones
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-aminoacetophenones. The information is designed for researchers, scientists, and professionals in drug development to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2'-Aminoacetophenone?
A1: The primary methods for synthesizing 2'-aminoacetophenone include:
-
Reduction of 2'-Nitroacetophenone : A widely used method that involves reducing the nitro group to an amine. While it can provide good yields, it is often limited by the commercial availability of the starting material.[1] A notable side reaction is the formation of 1-indolinone.[1]
-
Friedel-Crafts Acylation of Aniline or its Derivatives : This classic approach involves the acylation of aniline. However, it is often associated with difficult post-treatment procedures and significant waste generation.[1][2]
-
Synthesis from Isatoic Anhydride : A more modern approach that reacts isatoic anhydride with an organometallic reagent like methyl lithium.[1][2] This method can produce high yields but requires strict control of reaction conditions.[1]
-
Intramolecular Rearrangement of N-acetylaniline : This method, also known as the Fries Rearrangement, can be used but often results in isomeric byproducts and generates substantial waste, making purification challenging.[1][3]
Q2: I am experiencing a low yield in my synthesis. What are the general factors I should investigate?
A2: Low yields can arise from several factors, regardless of the synthetic route. Key areas to investigate include:
-
Purity of Starting Materials : Ensure all reactants, reagents, and solvents are pure and dry, as impurities can interfere with the reaction.[1][3]
-
Reaction Conditions : Critical parameters like temperature, reaction time, and stirring efficiency must be optimized.[1][3] Deviations can lead to incomplete conversion or the formation of side products.[3]
-
Atmosphere Control : For reactions sensitive to air or moisture, ensure that the glassware is properly dried and that an inert atmosphere (e.g., nitrogen or argon) is maintained.[1]
-
Work-up and Purification Losses : The product can be lost during extraction, filtration, or chromatography steps.[1] Ensure complete extraction from aqueous layers and minimize transfers.[1] The volatility of the product can also lead to losses when removing the solvent.[1]
Q3: What are the most common side products I should be aware of?
A3: The formation of side products is highly dependent on the chosen synthetic method:
-
Friedel-Crafts Acylation : Polysubstitution on the aromatic ring can occur. The Lewis acid catalyst can also form undesired complexes with the amine.[3]
-
Reduction of 2'-Nitroacetophenone : Incomplete reduction can leave unreacted starting material.[3] A common side product is 1-indolinone, formed via cyclization, particularly when using a Palladium on Carbon (Pd/C) catalyst.[1][3] Over-reduction can also affect the ketone group, though the nitro group is more susceptible.[3]
-
Fries Rearrangement : The primary side product is the para-isomer, 4'-aminoacetophenone.[3]
Q4: What are the recommended methods for purifying crude 2'-Aminoacetophenone?
A4: Common and effective purification techniques include:
-
Recrystallization : This is a widely used method for purifying solid compounds. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures.[1][3] Common solvents include ethanol, methanol, toluene, and mixtures like hexane/ethyl acetate.[1]
-
Column Chromatography : Effective for separating the desired product from isomers and impurities with similar solubility using a stationary phase like silica gel.[1][3]
-
Vacuum Distillation : This method is suitable if the product is a liquid or a low-melting solid.[3]
Troubleshooting Guides by Synthetic Route
Method 1: Reduction of 2'-Nitroacetophenone
Problem: Low Yield or Incomplete Reaction
-
Possible Cause : Inactive catalyst.
-
Troubleshooting Step : Use a fresh batch of catalyst and ensure proper storage and handling to prevent deactivation.[3]
-
-
Possible Cause : Insufficient reducing agent.
-
Troubleshooting Step : Increase the molar ratio of the reducing agent relative to the starting material.[3]
-
-
Possible Cause : Suboptimal reaction temperature or pressure.
-
Possible Cause : Poor catalyst-substrate contact.
-
Troubleshooting Step : Ensure vigorous and efficient stirring to maintain a good suspension of the catalyst in the reaction mixture.[3]
-
Problem: Formation of 1-Indolinone Side Product
-
Possible Cause : Catalyst choice.
-
Possible Cause : Reaction conditions.
-
Troubleshooting Step : Adjusting the temperature and pressure may help minimize the formation of side products.[3]
-
Method 2: Friedel-Crafts Acylation of Anilines
Problem: Low or No Product Formation
-
Possible Cause : Deactivation of the Lewis acid catalyst.
Problem: Formation of Multiple Isomers (e.g., 4'-aminoacetophenone)
-
Possible Cause : The amino group is an ortho-, para-director.
Method 3: Synthesis from Isatoic Anhydride
Problem: Low Yield
-
Possible Cause : Presence of moisture.
-
Troubleshooting Step : This reaction requires strictly anhydrous conditions. Ensure all glassware is flame-dried, and use anhydrous solvents.[1]
-
-
Possible Cause : Improper reaction temperature.
-
Possible Cause : Incorrect stoichiometry of the organometallic reagent.
-
Troubleshooting Step : The molar ratio of the organometallic reagent (e.g., methyl lithium) to isatoic anhydride is critical. Titrate the organometallic solution before use to confirm its concentration.
-
Quantitative Data
Table 1: Comparison of Catalysts for the Reduction of Nitroacetophenones
| Catalyst | Selectivity to Aminoacetophenone (%) | Side Products Noted | Reference |
| Ru/TiO₂ (anatase) | 99.9 (for 4-nitroacetophenone) | - | [3] |
| Pd/C | ~90 (for 4-nitroacetophenone) | Formation of 1-indolinone (~10%) | [1][3] |
Note: The data above for the para-isomer provides valuable insight into catalyst performance for the reduction of nitroacetophenones in general.[3]
Table 2: Reaction Conditions for Synthesis from Isatoic Anhydride
| Parameter | Condition | Yield (%) | Reference |
| Temperature | -78 °C | 90.5 | [3] |
| Solvent | Tetrahydrofuran (THF) | 90.5 | [3] |
| Molar Ratio (MeLi:Isatoic Anhydride) | 2:1 | 90.5 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Aminoacetophenone from Isatoic Anhydride [3]
-
Preparation : In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 200 mL of a 1.0 M solution of methyl lithium in tetrahydrofuran (THF).
-
Cooling : Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reactant Addition : Dissolve 16.3 g (0.1 mol) of isatoic anhydride in 37 mL of anhydrous THF. Add this solution dropwise to the stirred methyl lithium solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction : After the addition is complete, continue stirring the reaction mixture at -78 °C for 1 hour.
-
Quenching : Slowly add 80 mL of water to the reaction mixture to quench the excess methyl lithium.
-
Work-up : Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation.
Protocol 2: General Procedure for Recrystallization [3]
-
Solvent Selection : Choose a solvent in which 2'-aminoacetophenone is highly soluble at an elevated temperature but poorly soluble at a low temperature.
-
Dissolution : In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to induce further crystallization.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
Visualizations
Caption: General troubleshooting workflow for diagnosing low product yield.
Caption: Reaction pathway showing desired product and common side reactions.
Caption: Step-by-step experimental workflow for the isatoic anhydride method.
References
Preventing polysubstitution in Friedel-Crafts acylation of anilines.
Welcome to the Technical Support Center for the Friedel-Crafts Acylation of Anilines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing polysubstitution and other common issues encountered during this critical reaction.
Frequently Asked Questions (FAQs)
Q1: Why does the direct Friedel-Crafts acylation of aniline often fail or result in low yields?
Direct Friedel-Crafts acylation of aniline is problematic because the amino group (-NH₂) is a Lewis base, which reacts with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This acid-base reaction forms a complex that deactivates the catalyst and the aromatic ring. The nitrogen atom in the complex acquires a positive charge, making it a strong deactivating group, thus inhibiting the desired electrophilic aromatic substitution.
Q2: What is polysubstitution in the context of Friedel-Crafts acylation, and why is it a concern with activated rings?
Polysubstitution is the introduction of more than one acyl group onto the aromatic ring. While less common in acylation than in alkylation, it can occur with highly activated aromatic rings. The initial acyl group is deactivating, which typically prevents further acylation. However, if the starting material is strongly activated, as is the case with unprotected anilines, the reaction can be difficult to control, potentially leading to multiple products.
Q3: How can polysubstitution be effectively prevented in the Friedel-Crafts acylation of anilines?
The most effective method to prevent polysubstitution and catalyst deactivation is to protect the amino group before performing the acylation. This is typically achieved by converting the aniline to an acetanilide (an amide). The acetyl group reduces the basicity of the nitrogen, preventing its reaction with the Lewis acid catalyst. While the acetamido group is still activating and ortho-, para-directing, it is less so than the amino group, allowing for a more controlled monosubstitution. Following the acylation, the protecting acetyl group can be removed to yield the desired acylated aniline.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Acylated Product | 1. Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Any water in the reagents or glassware will deactivate it. 2. Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, removing it from the reaction. 3. Deactivated Ring: The aniline was not adequately protected, leading to the formation of the deactivating anilinium complex. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents and fresh, high-purity reagents. 2. Use a stoichiometric amount of the Lewis acid catalyst. 3. Confirm the successful protection of the aniline to acetanilide before proceeding with the acylation. |
| Formation of Multiple Products (Polysubstitution) | 1. Highly Activated Substrate: The unprotected aniline is too reactive. 2. Reaction Conditions Too Harsh: High temperatures can sometimes promote further reactions. | 1. Protect the aniline as acetanilide to moderate the ring's reactivity. 2. Perform the reaction at a lower temperature to improve selectivity for monosubstitution. |
| Difficulty in Deprotecting the Acylated Acetanilide | 1. Incomplete Hydrolysis: The hydrolysis conditions (acidic or basic) may not be sufficient to completely remove the acetyl group. 2. Side Reactions During Deprotection: Harsh hydrolysis conditions might affect other functional groups on the molecule. | 1. Increase the reaction time, temperature, or concentration of the acid/base for the hydrolysis step. Monitor the reaction progress using TLC. 2. If the substrate is sensitive to harsh conditions, consider milder deprotection methods. |
| Ortho/Para Isomer Mixture | The acetamido group is an ortho-, para-director. | The para isomer is generally favored due to steric hindrance at the ortho position. Separation of isomers can be achieved using column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Protection of Aniline (Synthesis of Acetanilide)
This protocol details the acetylation of aniline to form acetanilide, a crucial step in protecting the amino group.
Materials:
-
Aniline (2.0 mL)
-
Concentrated Hydrochloric Acid (2.0 mL)
-
Acetic Anhydride (3.0 mL)
-
Sodium Acetate (3.0 g)
-
Deionized Water
-
100 mL Erlenmeyer flask
-
Ice bath
Procedure:
-
In a 100 mL Erlenmeyer flask, add 60 mL of deionized water and then carefully add 2.0 mL of concentrated hydrochloric acid. Swirl to mix.
-
In a fume hood, add 2.0 mL of aniline to the flask and swirl.
-
In a separate container, dissolve 3.0 g of sodium acetate in 10 mL of deionized water.
-
Gently warm the aniline hydrochloride solution to 50°C.
-
Add 3.0 mL of acetic anhydride to the warmed solution and swirl to dissolve.
-
Immediately add the sodium acetate solution to the flask and swirl.
-
Cool the mixture in an ice bath for 20 minutes to allow for the precipitation of acetanilide.
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold water.
-
Dry the product to obtain acetanilide.
Protocol 2: Friedel-Crafts Acylation of Acetanilide
This protocol describes the acylation of the protected aniline (acetanilide).
Materials:
-
Acetanilide (0.050 mol)
-
Anhydrous Aluminum Chloride (0.055 mol, 1.1 equiv)
-
Acetyl Chloride (0.055 mol, 1.1 equiv)
-
Anhydrous Dichloromethane (40 mL)
-
100 mL Round-bottomed flask
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Set up a 100 mL round-bottomed flask with an addition funnel and a reflux condenser. Ensure all glassware is dry.
-
To the flask, add anhydrous aluminum chloride (0.055 mol) and 15 mL of anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
In the addition funnel, place a solution of acetyl chloride (0.055 mol) in 10 mL of anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10 minutes.
-
In the addition funnel, place a solution of acetanilide (0.050 mol) in 15 mL of anhydrous dichloromethane.
-
Add the acetanilide solution dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with 20 mL of dichloromethane.
-
Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the acylated product.
Protocol 3: Deprotection of Acylated Acetanilide (Hydrolysis)
This protocol outlines the removal of the acetyl protecting group to yield the final acylated aniline.
Materials:
-
Acylated Acetanilide (e.g., p-nitroacetanilide, 0.75 g)
-
30% Sulfuric Acid (3.5 mL)
-
10% Sodium Hydroxide solution
-
100 mL Round-bottomed flask
-
Reflux condenser
-
Ice-cold water
Procedure:
-
In a 100 mL round-bottomed flask, combine the acylated acetanilide (0.75 g) and 3.5 mL of 30% sulfuric acid.
-
Heat the mixture under reflux with stirring for 30 minutes, or until the solution becomes clear.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize the solution with 10% sodium hydroxide until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the deprotected acylated aniline.
Data Presentation
The following table summarizes the comparative yields of the Friedel-Crafts acylation of unprotected aniline versus protected aniline (acetanilide).
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Aniline | Acetyl Chloride | AlCl₃ | CS₂ | Reflux | p-Aminoacetophenone | Very Low* | [General Knowledge] |
| Acetanilide | Acetic Anhydride | AlCl₃ (3.2 equiv) | 1,2-Dichloroethane | 50 | 4-Acetylacetanilide | 9 | [1] |
| Acetanilide | Acetic Anhydride | Ga(OTf)₃ (10 mol%) | Nitromethane / LiClO₄ | 50 | 4-Acetylacetanilide | 93 | [1] |
| N-methyl-N-mesylaniline | Acetic Anhydride | Ga(OTf)₃ (10 mol%) | - | - | Acylated Product | 97 | [1] |
Note: Direct acylation of aniline with AlCl₃ is widely reported to be unsuccessful due to the formation of a stable complex between the aniline and the catalyst. Specific yield data under these conditions is scarce as the reaction is generally avoided. The use of a protecting group is the standard and effective procedure.
Visualizations
Logical Workflow for Preventing Polysubstitution
Caption: Logical workflow illustrating the problem with direct acylation of aniline and the three-step protection strategy to overcome it.
Reaction Mechanism: Friedel-Crafts Acylation of Acetanilide
Caption: Mechanism of the Friedel-Crafts acylation of acetanilide, showing the formation of the acylium ion and subsequent electrophilic aromatic substitution.
References
Troubleshooting low yield in the reduction of 2'-nitroacetophenone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the reduction of 2'-nitroacetophenone to 2'-aminoacetophenone.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in the reduction of 2'-nitroacetophenone. What are the most common general causes?
Low yields can often be attributed to several key factors:
-
Purity of Starting Material: Impurities in the 2'-nitroacetophenone can interfere with the reaction. Consider purification of the starting material if its purity is questionable.
-
Reagent Quality and Stoichiometry: Ensure that the reducing agent and any catalysts are fresh and active. Inaccurate weighing or calculation of stoichiometry can significantly impact the yield.
-
Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to incomplete reactions or the formation of side products.
-
Work-up and Purification Losses: Significant amounts of product can be lost during extraction, filtration, and purification steps. Ensure efficient extraction and careful handling during purification.
Q2: Which reduction method is best for 2'-nitroacetophenone, and what are the expected yields?
The choice of reduction method depends on factors such as available equipment, scale, and sensitivity of other functional groups. The three most common methods are catalytic hydrogenation, stannous chloride (SnCl₂)/HCl reduction, and iron (Fe)/HCl reduction. Below is a summary of typical yields reported for the reduction of nitroarenes, which can serve as a general guide.
| Reduction Method | Reagents | Typical Yield Range (%) | Notes |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | 85-99% | Highly efficient but can be sensitive to catalyst poisoning. May also reduce the ketone group under harsh conditions. |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | 70-95% | A classic and effective method. Work-up can be challenging due to the formation of tin salts. |
| Iron Reduction | Fe, HCl or Acetic Acid | 64-98% | A cost-effective and robust method. Generally provides good yields and is tolerant of various functional groups.[1] |
Note: Yields are highly dependent on specific reaction conditions and the purity of starting materials.
Q3: My catalytic hydrogenation is giving a low yield. What should I troubleshoot?
Low yields in catalytic hydrogenation are often linked to the catalyst, substrate, or reaction conditions.
-
Catalyst Activity: The catalyst (e.g., Pd/C) may be inactive. Ensure it is fresh. Catalyst poisoning by sulfur or other impurities can also inhibit the reaction.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Insufficient hydrogen pressure can also lead to incomplete reactions.
-
Side Reactions: Over-reduction of the ketone to an alcohol can occur, especially under harsh conditions (high pressure or temperature). The formation of 1-indolinone as a side product through internal cyclization has also been reported with Pd/C catalysts.[2]
Q4: I'm using the SnCl₂/HCl method and my yield is low. What could be the problem?
-
Insufficient Reducing Agent: Ensure a sufficient excess of stannous chloride is used.
-
Incomplete Reaction: The reaction may require longer heating or a higher concentration of HCl. Monitor the reaction progress by TLC.
-
Product Loss During Workup: The workup for this reaction can be problematic. After neutralization with a base (e.g., NaOH), tin salts will precipitate. These can sometimes form an emulsion or trap the product, leading to significant losses during filtration and extraction.[3]
Q5: What are the common side products in the reduction of 2'-nitroacetophenone, and how can I minimize them?
Several side products can contribute to a low yield of the desired 2'-aminoacetophenone.
| Side Product | Formation Conditions | Mitigation Strategies |
| 1-(2-Nitrophenyl)ethanol | Reduction of the ketone group, especially with strong reducing agents like NaBH₄.[4] | Use a chemoselective reducing agent that targets the nitro group, such as SnCl₂/HCl or Fe/HCl under controlled conditions. |
| 1-Indolinone | Internal cyclization, particularly when using a Pd/C catalyst for hydrogenation.[2] | Modify the catalyst or reaction conditions. Purification by column chromatography can help remove this impurity. |
| Azo and Azoxy Compounds | Incomplete reduction of the nitro group. | Ensure complete reaction by extending the reaction time or increasing the amount of reducing agent. Perform the reaction under an inert atmosphere to prevent oxidation. |
| Over-reduction Products | Reduction of the aromatic ring or ketone to an alkane under harsh catalytic hydrogenation conditions. | Use milder reaction conditions (lower temperature and pressure). |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Preparation: In a hydrogenation vessel, dissolve 2'-nitroacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2'-aminoacetophenone, which can be further purified by recrystallization or column chromatography.
Protocol 2: Reduction with Stannous Chloride (SnCl₂)
-
Preparation: In a round-bottom flask, dissolve 2'-nitroacetophenone (1.0 eq) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq).
-
Reaction: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic and may require cooling. Heat the mixture to reflux for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated NaOH solution until the mixture is basic, which will cause tin salts to precipitate.
-
Extraction and Purification: Filter the mixture to remove the tin salts. Extract the filtrate with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[2]
Protocol 3: Reduction with Iron (Fe) in Acidic Medium
-
Preparation: In a round-bottom flask, suspend 2'-nitroacetophenone (1.0 eq) and iron powder (typically 3-5 eq) in a mixture of ethanol and water.
-
Reaction: Add glacial acetic acid or concentrated HCl to the suspension. Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter it through Celite® to remove the iron residues.
-
Extraction and Purification: Concentrate the filtrate and then partition it between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃). Separate the organic layer, wash, dry, and concentrate it to obtain the crude product. Purify by recrystallization or column chromatography.[1]
Mandatory Visualizations
Caption: General reaction pathway for the reduction of 2'-nitroacetophenone.
Caption: Troubleshooting workflow for low yield in 2'-nitroacetophenone reduction.
References
Technical Support Center: Purification of Fluorinated Aromatic Compounds
Welcome to the technical support center for the purification of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guides
This guide provides solutions to specific issues you may encounter during the purification of fluorinated aromatic compounds.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Secondary Interactions: Strong interactions between the polar fluorinated analyte and silanol groups on the silica-based column. - Column Overload: Injecting too much sample. - Poor Sample Solubility: The sample is not fully dissolved in the mobile phase. | - Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions. - Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape. - Mobile Phase Additives: Consider adding modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE). For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial. - Reduce Sample Load: Decrease the concentration or volume of the injected sample. - Dissolve Sample in Mobile Phase: Ensure the sample is fully dissolved in the initial mobile phase before injection. |
| Co-elution with Impurities | - Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation. - Similar Polarity of Impurities: Impurities have very similar polarity to the target compound. | - Optimize Selectivity: - Change Stationary Phase: Switch to a column with different chemistry (e.g., from a standard C18 to a phenyl-hexyl or a dedicated fluorinated phase).[1] - Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. - Employ an Orthogonal Technique: If co-elution persists, consider a different purification technique with a different separation mechanism (e.g., switch from reversed-phase HPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC)). |
| Low Retention in Reversed-Phase HPLC | - High Polarity: The compound is too polar to be retained on the non-polar stationary phase. - Strong Mobile Phase: The mobile phase has a high percentage of organic solvent. | - Use a More Retentive Reversed-Phase Column: Consider a column with a higher carbon load or an embedded polar group. - Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds. - Decrease Organic Solvent Percentage: Reduce the amount of organic solvent in the mobile phase. |
| No Crystal Formation During Crystallization | - Solution is Not Supersaturated: The concentration of the compound is too low. - Compound is Too Soluble: The compound is highly soluble in the chosen solvent system. | - Concentrate the Solution: Slowly evaporate the solvent to increase the concentration. - Cool the Solution Slowly: Gradual cooling can promote crystal growth over rapid precipitation. - Try a Different Solvent System: Use a solvent in which the compound has lower solubility, or use an anti-solvent to induce precipitation. |
| Oil Formation Instead of Crystals | - High Degree of Supersaturation: The solution is too concentrated, or the temperature was dropped too quickly. - Presence of Impurities: Impurities can inhibit crystal lattice formation. | - Use a More Dilute Solution: Start with a lower concentration of your compound. - Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. - Further Purification: Purify the compound by another method (e.g., flash chromatography) before attempting crystallization. |
| Difficulty Separating Positional Isomers | - Similar Physicochemical Properties: Isomers often have very similar polarity, boiling points, and solubility, making separation challenging. | - Specialized Chromatographic Phases: Use columns with high shape selectivity, such as pentafluorophenyl (PFP) phases, which can differentiate between isomers based on subtle electronic and steric differences.[1][2] - Fractional Crystallization: This technique can sometimes be used to separate isomers that have slight differences in their crystal packing and solubility. |
Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution affect the polarity and solubility of aromatic compounds?
A1: The effect of fluorine substitution is complex. A single fluorine atom can increase the local polarity of a C-F bond due to fluorine's high electronegativity. However, overall molecular polarity and hydrophobicity can increase, leading to reduced aqueous solubility. The trifluoromethyl group (-CF3) is highly lipophilic and can significantly decrease the polarity of a molecule.
Q2: What are the best starting points for developing an HPLC purification method for a novel fluorinated aromatic compound?
A2: A good starting point is reversed-phase HPLC with a C18 column. A generic gradient of water and acetonitrile, both with 0.1% trifluoroacetic acid (TFA) or formic acid, is often effective. If retention is poor or selectivity is an issue, switching to a phenyl-hexyl or a pentafluorophenyl (PFP) column is a logical next step, as these can offer different selectivity for aromatic and fluorinated compounds.[1]
Q3: Are there specialized chromatographic phases that are particularly effective for purifying fluorinated compounds?
A3: Yes, fluorinated stationary phases (e.g., perfluoroalkyl or pentafluorophenyl phases) are designed to have unique interactions with fluorinated analytes.[1] These phases can offer enhanced retention and selectivity for fluorinated compounds compared to traditional C18 columns, especially when separating mixtures of fluorinated and non-fluorinated molecules.[1][3] The retention on these phases is often influenced by the fluorine content of the analyte.
Q4: What are some common challenges when trying to crystallize fluorinated aromatic compounds?
A4: Fluorinated aromatic compounds can exhibit complex crystallization behavior.[4][5] The introduction of fluorine can alter intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for crystal lattice formation.[5] This can sometimes lead to difficulty in obtaining single crystals suitable for X-ray diffraction or result in the formation of oils. Finding the right solvent system is key and often requires extensive screening.
Q5: How can I remove residual non-fluorinated starting material from my fluorinated product?
A5: This is a common purification challenge. If the polarity difference is significant, standard techniques like flash chromatography or preparative HPLC are effective. For compounds with very similar polarities, fluorous solid-phase extraction (F-SPE) can be a powerful technique. In F-SPE, a fluorous-tagged sorbent is used to selectively retain the more highly fluorinated compound, allowing the non-fluorinated impurities to be washed away.
Data Presentation
Table 1: Comparison of HPLC Column Performance for the Separation of Fluorinated Aromatic Compounds
| Compound Class | Column Type | Mobile Phase | Observation | Reference |
| Fluorinated Amino Acids | Hydrocarbon (C8) | Water/Trifluoroethanol | Good separation of fluorinated and non-fluorinated counterparts. | [6] |
| Fluorinated Amino Acids | Fluorocarbon (C8F17) | Water/Ethanol | Better separation compared to hydrocarbon column with hydrocarbon eluent. | [6] |
| Fluorinated Benzene Isomers | Fluorinated (Fluofix 120N) | Acetonitrile/Water | Elution order corresponds to the increasing number of fluorine atoms. | [7] |
| Perfluorinated Compounds (PFCs) | Pentafluorophenyl (PFP) | Methanol/Ammonium Acetate | Fewer co-elutions compared to a classical reversed-phase column. | [2] |
| Aromatic Hydrocarbons | Phenyl-Silica | Methanol/Water | Higher retention compared to acetonitrile/water mobile phase. | [8] |
Experimental Protocols
Protocol 1: General Method for Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude fluorinated aromatic compound in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or DMSO). The final concentration should ideally be between 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). If separation is challenging, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
Start with a shallow gradient to screen for optimal separation conditions (e.g., 5-95% B over 20 minutes).
-
Optimize the gradient around the elution time of the target compound to improve resolution. A typical flow rate for a 10 mm ID column is 4-5 mL/min.
-
-
Detection: Use a UV detector set at a wavelength where the compound of interest has strong absorbance (e.g., 254 nm for many aromatic compounds).
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Work-up: Analyze the collected fractions by analytical HPLC to determine their purity. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Method for Crystallization
-
Solvent Selection:
-
Choose a single solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, hexanes, and toluene.
-
Alternatively, use a binary solvent system consisting of a "good" solvent (in which the compound is very soluble) and an "anti-solvent" (in which the compound is poorly soluble).
-
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent or the chosen single solvent.
-
Induce Crystallization:
-
Slow Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4 °C) or a freezer (-20 °C).
-
Evaporation: Loosely cover the container and allow the solvent to evaporate slowly over several hours to days.
-
Anti-Solvent Addition: If using a binary system, slowly add the "anti-solvent" to the solution of the compound in the "good" solvent until turbidity is observed. Gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
-
Isolation and Drying: Once crystals have formed, isolate them by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of fluorinated aromatic compounds.
Caption: Troubleshooting common issues in HPLC purification of fluorinated aromatics.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. revroum.lew.ro [revroum.lew.ro]
Catalyst deactivation in Friedel-Crafts reactions and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Friedel-Crafts reactions.
Troubleshooting Guides
This section addresses specific issues related to catalyst deactivation in a question-and-answer format.
Issue 1: Reaction Fails to Initiate or Shows Very Low Conversion
Q1: My Friedel-Crafts reaction is not working. I'm observing no product formation or extremely low yield. What is the most likely cause related to the catalyst?
A1: The most common reason for the failure of a Friedel-Crafts reaction is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[1][2][3] Lewis acids like AlCl₃ are extremely sensitive to water.[2][3] Any moisture present in the reactants, solvent, or glassware will react violently and exothermically with the catalyst, converting it to aluminum hydroxide (Al(OH)₃), which is catalytically inactive.[2][3] It is crucial to ensure all components of the reaction are under strict anhydrous (dry) conditions.[1]
Another primary cause, particularly in acylations, is using an insufficient amount of catalyst. The ketone product of an acylation reaction forms a stable complex with the Lewis acid, effectively sequestering it and removing it from the catalytic cycle.[4] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required for the reaction to proceed to completion.[4]
Issue 2: Reaction Stops Prematurely or Gives a Lower-Than-Expected Yield
Q2: My reaction starts but then seems to stop, resulting in a poor yield. What could be deactivating the catalyst during the reaction?
A2: This issue can arise from several factors:
-
Product Complexation (Acylation): As mentioned, in Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[4] If you start with a sub-stoichiometric amount of catalyst, the reaction will cease once all the catalyst is complexed with the newly formed product.
-
Substrate-Induced Deactivation: The aromatic substrate itself can deactivate the catalyst. Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid.[5] The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid, forming a complex that deactivates the catalyst.[5] Similarly, strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring can deactivate it to the point where the Friedel-Crafts reaction fails to proceed.[5]
-
Coking (Heterogeneous Catalysts): When using solid acid catalysts like zeolites, especially at higher temperatures, carbonaceous deposits known as coke can form on the catalyst surface.[6] These deposits block the active sites and pores of the catalyst, preventing reactants from accessing them and leading to a decline in activity over time.[6]
Issue 3: Using Heterogeneous Catalysts (e.g., Zeolites) and Observing a Decline in Activity Over Time
Q3: I am using a zeolite catalyst for an alkylation reaction, and I'm seeing good initial activity, but the conversion rate drops significantly over the course of the reaction or in subsequent runs. Why is this happening and what can I do?
A3: The deactivation of zeolite catalysts in Friedel-Crafts reactions is a common issue, primarily caused by two mechanisms:
-
Coke Formation: This is the most critical deactivation pathway for zeolites in hydrocarbon processing.[6] Carbonaceous species deposit on the acid sites and block the micropores of the zeolite structure. This is particularly prevalent in high-temperature gas-phase reactions but also occurs in liquid-phase processes.[7]
-
Water Poisoning: If using an alcohol as an alkylating agent, the water produced as a byproduct can deactivate the zeolite catalyst.[8] This leads to a lowering of the overall yield and a more rapid deactivation of the catalyst.[8]
Solution: Deactivated zeolite catalysts can often be regenerated. The most common method is calcination , which involves heating the catalyst in a stream of air or oxygen to burn off the coke deposits.[9][10] Another emerging method for coke removal is ozonation, which can operate at lower temperatures.[11] After regeneration, the catalyst's activity can be fully or partially restored, allowing for its reuse.[12][13]
Frequently Asked Questions (FAQs)
Q1: Why must anhydrous AlCl₃ be used in Friedel-Crafts reactions instead of hydrated AlCl₃?
A1: Anhydrous AlCl₃ is a Lewis acid, meaning it can accept an electron pair. This property allows it to polarize the alkyl or acyl halide, generating the electrophile necessary for the reaction.[14] When AlCl₃ is hydrated, it reacts with water to form aluminum hydroxide, Al(OH)₃.[2] This compound is not a Lewis acid and cannot catalyze the reaction.[2] The reaction with water is highly exothermic and irreversible under typical reaction conditions.[3]
Q2: Can I reuse my Lewis acid catalyst (e.g., AlCl₃) after the reaction?
A2: In Friedel-Crafts acylation, the AlCl₃ is complexed with the ketone product and is consumed in a stoichiometric sense.[4] It is typically decomposed during the aqueous workup step. However, methods have been developed for the recovery of active, anhydrous aluminum chloride from the reaction mixture. One such method involves precipitating the AlCl₃ as an ammonia complex (e.g., AlCl₃·6NH₃) by adding liquid or gaseous ammonia. This complex can then be isolated and thermally decomposed to regenerate the anhydrous AlCl₃.[15] For heterogeneous catalysts like zeolites or immobilized AlCl₃, recovery is simpler through filtration, and they can be regenerated for reuse.[12]
Q3: What are common poisons for catalysts in a broader industrial context that I should be aware of?
A3: Catalyst poisons are substances that chemically bond to the active sites of a catalyst, reducing its effectiveness.[16] Even in trace amounts, they can have a significant impact. Common poisons include compounds of sulfur (H₂S, sulfides), carbon monoxide, halides, cyanides, and certain metals like lead and mercury.[16] While these are critical in many industrial processes like hydrogenation, their impact on standard lab-scale Friedel-Crafts reactions with purified reagents is less common but should be considered if using technical-grade starting materials or solvents.
Q4: What is the difference between homogeneous and heterogeneous catalysis in Friedel-Crafts reactions?
A4: Homogeneous catalysts, like AlCl₃, exist in the same phase as the reactants (typically liquid).[15] Heterogeneous catalysts, such as zeolites or AlCl₃ supported on alumina, are in a different phase (solid) from the liquid or gas-phase reactants.[15] Heterogeneous catalysts offer significant advantages, including easier separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling and regeneration.[10]
Data Presentation
Table 1: Comparison of Catalyst Performance and Deactivation in Alkylation of Benzene
| Catalyst Type | Alkylating Agent | Benzene/Alkene Molar Ratio | Temperature (°C) | Initial Conversion (%) | Notes on Deactivation | Reference |
| Beta Zeolite | Ethanol | 4 | N/A | 47.7 | High formation of polyalkylated products; catalyst deactivates to the greatest extent. | [8] |
| ZSM-5 | Ethylene | ~8-16 | 300-450 | Varies with temp. | Suffers from rapid deactivation requiring periodic regeneration. | [17] |
| Montmorillonite Clay | Benzyl Alcohol | N/A | N/A | High | Showed excellent durability and was identified as the best catalyst in a continuous-flow study. | |
| Immobilized AlCl₃ | Isobutene | N/A | 32 | 99 | Conversion dropped to 57% after 2000 hours of continuous operation. |
Table 2: Reusability of Zeolite Catalysts in Friedel-Crafts Acylation
| Catalyst | Substrate | Acylating Agent | Run Number | Yield/Conversion | Reference |
| Mordenite (MOR(200)) | Anisole | Acetic Anhydride | 1 | >99% Conversion | [18] |
| Mordenite (MOR(200)) | Anisole | Acetic Anhydride | 30 (after regeneration) | >99% Conversion | [18] |
| Zeolite H-β | Anisole | Acetic Anhydride | 1 (Fresh) | High Yield | [12] |
| Zeolite H-β | Anisole | Acetic Anhydride | 2 (Regenerated) | Almost the same yield as fresh | [12] |
| Zeolite Y | Benzofuran derivative | Acyl Chloride | 1 (Fresh) | ~95% Yield | [10] |
| Zeolite Y | Benzofuran derivative | Acyl Chloride | 2 (Reused) | ~80% Yield | [10] |
| Zeolite Y | Benzofuran derivative | Acyl Chloride | 3 (1x Regenerated) | ~95% Yield | [10] |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Friedel-Crafts Acylation
This protocol is adapted for a typical lab-scale acylation and emphasizes maintaining anhydrous conditions.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, reflux condenser, addition funnel) must be thoroughly dried, either in an oven overnight at >100 °C or by flame-drying under an inert atmosphere.[19] Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon, equipped with a drying tube (e.g., filled with CaCl₂).
-
Reagent Charging: In a fume hood, charge the flame-dried round-bottom flask with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane).
-
Addition of Acylating Agent: Cool the stirred suspension to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 equivalents), dissolved in a small amount of the anhydrous solvent, to the flask via the addition funnel over 10-15 minutes. The reaction between AlCl₃ and the acyl chloride is exothermic.[20]
-
Addition of Aromatic Substrate: After the initial addition is complete, add the aromatic compound (1.0 equivalent), also dissolved in the anhydrous solvent, dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly add ice-cold water or dilute HCl to quench the reaction and decompose the aluminum chloride complex. This step evolves HCl gas and must be performed in a well-ventilated fume hood.[1]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.[1]
Protocol 2: Regeneration of a Coked Zeolite Catalyst
This protocol describes a general procedure for regenerating a zeolite catalyst deactivated by coke formation.
-
Catalyst Recovery: After the reaction, recover the solid zeolite catalyst from the reaction mixture by filtration.
-
Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., dichloromethane or the reaction solvent) to remove any adsorbed reactants and products.[9]
-
Drying: Dry the washed catalyst in an oven at approximately 100-120 °C to remove the solvent.[9]
-
Calcination: Place the dried, coked catalyst in a furnace. Heat the catalyst in a slow stream of air. A typical calcination procedure involves ramping the temperature to 500-550 °C and holding it for several hours (e.g., 5-24 hours) to ensure complete combustion of the carbonaceous deposits.[9]
-
Cooling: After calcination, allow the catalyst to cool to room temperature under a dry atmosphere (e.g., in a desiccator) to prevent adsorption of moisture. The regenerated catalyst is now ready for reuse.[12]
Visualizations
Caption: Common catalyst deactivation pathways in Friedel-Crafts reactions.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts reactions.
Caption: Experimental workflow for the regeneration of coked zeolite catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US9193643B2 - Process for preparing ethylbenzene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. DE1159422B - Recovery of active, anhydrous aluminum chloride from reaction solutions of the acylation of aromatic hydrocarbons according to Friedel-Crafts - Google Patents [patents.google.com]
- 16. GAS Dortmund [gas-dortmund.de]
- 17. d-nb.info [d-nb.info]
- 18. scirp.org [scirp.org]
- 19. m.youtube.com [m.youtube.com]
- 20. websites.umich.edu [websites.umich.edu]
Technical Support Center: Amino Group Protection in Friedel-Crafts Acylation
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals utilizing protecting groups for the amino function in Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group on an aromatic ring before a Friedel-Crafts acylation?
A1: Direct Friedel-Crafts acylation of anilines or other amino-substituted aromatic compounds is generally unsuccessful. The amino group (-NH₂) is a Lewis base and will react with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) used in the reaction. This acid-base reaction forms a complex that deactivates the catalyst. Furthermore, the resulting ammonium salt is strongly electron-withdrawing, which deactivates the aromatic ring to the required electrophilic aromatic substitution.[1] To overcome this, the amino group must be protected to reduce its basicity.
Q2: What are the most common protecting groups for the amino function in this context?
A2: The most common protecting group is the acetyl group (-COCH₃), which converts the amine into an acetamide (e.g., acetanilide).[2][3] This significantly reduces the basicity of the nitrogen, allowing the Friedel-Crafts reaction to proceed. Another effective protecting group is the trifluoroacetyl group (-COCF₃), which is particularly useful due to its strong electron-withdrawing nature and different deprotection conditions compared to the acetyl group.
Q3: My Friedel-Crafts acylation of a protected aniline is giving a very low yield. What are the common causes?
A3: Low yields in the Friedel-Crafts acylation of N-protected anilines can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate it. Ensure all materials are rigorously dried.
-
Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst. This removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required for the reaction to go to completion.[4][5]
-
Purity of Reagents: Ensure the purity of your protected aniline and the acylating agent (acyl chloride or anhydride). Impurities can lead to side reactions and lower yields.
-
Reaction Temperature: The optimal temperature can vary. Some reactions proceed well at room temperature, while others may require heating. If the yield is low at room temperature, cautiously increasing the temperature might improve the outcome. However, excessively high temperatures can promote side reactions.
Q4: I am observing the formation of multiple products. How can I improve the selectivity?
A4: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, it can still occur, especially with highly activated rings. The amide protecting group is ortho-, para-directing. The para-substituted product is usually major due to reduced steric hindrance. If you are observing a mixture of ortho and para products, purification by chromatography is typically required. The formation of other byproducts could be due to impurities in the starting materials or side reactions promoted by high temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Moisture in the reaction | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acid catalyst. |
| Insufficient Lewis acid catalyst | Use at least a stoichiometric amount of the Lewis acid catalyst relative to the protected aniline. | |
| Deactivated catalyst | Use a fresh bottle of Lewis acid or one that has been stored in a desiccator. Clumpy catalyst is a sign of deactivation by moisture. | |
| Low reaction temperature | If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction by TLC to avoid decomposition. | |
| Formation of a Tar-like Substance | Reaction temperature is too high | Run the reaction at a lower temperature. Add the reagents slowly to control any exothermic processes. |
| Impure starting materials | Purify the starting materials (protected aniline and acylating agent) before the reaction. | |
| Difficult Work-up (Emulsion Formation) | Formation of aluminum salts during quenching | Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This helps to break down the aluminum complexes. |
Data Presentation
The following table summarizes typical yields for the key steps in a Friedel-Crafts acylation workflow using acetyl and trifluoroacetyl protecting groups. Note that the reaction conditions are not identical and are provided for illustrative purposes.
| Step | Protecting Group | Reactants | Typical Yield | Reference |
| Protection | Acetyl | Aniline, Acetic Anhydride | Excellent | [2] |
| Trifluoroacetyl | Aniline, 1,1,1-Trichloro-3,3,3-trifluoroacetone | 69% | [6] | |
| Acylation | Acetyl (Acetanilide) | Acetanilide, Acetic Anhydride, Ga(OTf)₃ | 93% | [7] |
| Acetyl (Acetanilide) | Acetanilide, Chloroacetyl chloride, AlCl₃ | 81% | [8] | |
| Deprotection | Acetyl | 4'-Aminoacetophenone (from acylation) | Good to Excellent | Standard literature procedures |
| Trifluoroacetyl | N-trifluoroacetyl-protected aminoketone | Good to Excellent | [1] |
Experimental Protocols
Workflow 1: Acetyl Protecting Group
Step 1: Protection of Aniline (Acetylation) [3]
-
In a suitable flask, dissolve aniline in a 1:1 mixture of water and concentrated hydrochloric acid.
-
Prepare a separate solution of sodium acetate in water.
-
To the aniline hydrochloride solution, add acetic anhydride with vigorous stirring.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Acetanilide will precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude acetanilide can be recrystallized from hot water or ethanol to yield pure product.
Step 2: Friedel-Crafts Acylation of Acetanilide [9][10]
-
Set up a dry, three-necked flask equipped with a reflux condenser, an addition funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (AlCl₃) and an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Cool the mixture in an ice bath.
-
Add the acyl chloride (e.g., acetyl chloride) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of acetanilide in the same anhydrous solvent dropwise.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating may be required. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Step 3: Deprotection of the Acylated Product (Hydrolysis of the Amide)
-
To a round-bottom flask, add the acylated acetanilide and an excess of aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture at reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a base such as sodium hydroxide or sodium bicarbonate.
-
The free amino ketone product may precipitate or can be extracted with a suitable organic solvent.
-
Purify the product as necessary.
Workflow 2: Trifluoroacetyl Protecting Group
Step 1: Protection of Aniline (Trifluoroacetylation) [6]
-
In a flask, dissolve aniline in a suitable solvent like dimethyl sulfoxide.
-
Cool the solution in an ice-water bath.
-
Add 1,1,1-trichloro-3,3,3-trifluoroacetone portion-wise, keeping the temperature below 40°C.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into water and collect the precipitated N-trifluoroacetanilide by filtration.
-
Wash the solid with water and dry under vacuum.
Step 2: Friedel-Crafts Acylation of N-Trifluoroacetylaniline
The procedure is analogous to the acylation of acetanilide (Workflow 1, Step 2), substituting N-trifluoroacetylaniline for acetanilide.
Step 3: Deprotection of the Acylated Product (Hydrolysis of the Trifluoroacetamide) [1]
-
Dissolve the N-trifluoroacetylated aminoketone in a mixture of methanol and water.
-
Add a mild base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
-
Stir the mixture at room temperature until deprotection is complete (monitor by TLC).
-
Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry the organic layer and remove the solvent to obtain the deprotected aminoketone.
Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation of anilines.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
References
- 1. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. orgsyn.org [orgsyn.org]
- 7. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. friedal craft achlation of acetanilide | Filo [askfilo.com]
- 10. websites.umich.edu [websites.umich.edu]
Technical Support Center: Regioselective Acylation of Substituted Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective acylation of substituted anilines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the acylation of substituted anilines, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of N-Acylated Product
-
Scenario: You are attempting to perform an N-acylation of a substituted aniline, but you observe a low yield of the desired amide or no reaction at all.
| Potential Cause | Troubleshooting Steps & Solutions |
| Low Nucleophilicity of the Aniline | Aniline derivatives with strong electron-withdrawing groups are less nucleophilic and react slower.[1][2] Increase the reaction temperature or use a more reactive acylating agent like an acyl chloride instead of an anhydride.[2][3] |
| Steric Hindrance | Substituted anilines with bulky groups near the amino moiety can be sterically hindered.[3][4] Employ a stronger base in stoichiometric amounts to fully deprotonate the aniline, increasing its nucleophilicity.[3] Consider using specialized coupling agents designed for hindered amide bond formation.[3] |
| Poor Acylating Agent | The chosen acylating agent may not be reactive enough for the specific aniline substrate. |
| Inappropriate Base | The base may not be strong enough to effectively neutralize the acid byproduct (e.g., HCl from acyl chlorides), which can protonate the starting aniline and render it unreactive.[2] |
Issue 2: Formation of C-Acylated Side Products (Friedel-Crafts Acylation)
-
Scenario: Along with the desired N-acylated product, you are observing isomers resulting from acylation on the aromatic ring.
| Potential Cause | Troubleshooting Steps & Solutions |
| Lewis Acid Catalysis | Friedel-Crafts acylation is catalyzed by Lewis acids (e.g., AlCl₃). If your reaction conditions include a Lewis acid, C-acylation can compete with N-acylation.[5] |
| High Reaction Temperatures | At higher temperatures, a thermodynamically favored ring acylation might occur, especially with highly activated anilines. |
Issue 3: Poor Regioselectivity in Ring Acylation (ortho- vs. para-)
-
Scenario: You are intentionally performing a C-acylation (e.g., Friedel-Crafts) on an N-protected aniline (acetanilide) but are getting an undesired mixture of ortho and para isomers.
| Potential Cause | Troubleshooting Steps & Solutions |
| Steric Effects of Protecting Group | The N-acyl group directs incoming electrophiles to the ortho and para positions. A less bulky protecting group may not sufficiently block the ortho positions.[5] |
| Reaction Conditions | Solvent and temperature can significantly influence the ortho/para ratio.[5] |
| Use of Directing Groups for ortho-Selectivity | Standard procedures often favor the para product. |
Issue 4: Chemoselectivity Issues with Multifunctional Anilines (e.g., Aminophenols)
-
Scenario: You are trying to acylate the amino group of an aminophenol, but you are also getting acylation on the hydroxyl group (O-acylation).
| Potential Cause | Troubleshooting Steps & Solutions |
| Similar Reactivity of Functional Groups | Under standard acylation conditions, both the amino and hydroxyl groups can be acylated, leading to a mixture of N-acylated, O-acylated, and N,O-diacylated products. |
| Enzymatic Catalysis | Use a chemoselective catalyst. Lipases, such as Novozym 435, have been shown to selectively catalyze the N-acetylation of 2-aminophenol.[6][7] |
| Kinetic Control | Employing a kinetically controlled process using a specific acyl donor can favor N-acylation. Vinyl acetate has been identified as an effective acyl donor for selective N-acetylation in the presence of a lipase catalyst.[6][7] |
| pH Control | The relative nucleophilicity of the amino and hydroxyl groups is pH-dependent. At a specific pH, the amino group can be made significantly more nucleophilic than the hydroxyl group. |
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts acylation of anilines generally unsuccessful?
Anilines are Lewis bases due to the lone pair of electrons on the nitrogen atom. In a Friedel-Crafts reaction, the Lewis acid catalyst (e.g., AlCl₃) preferentially reacts with the basic amino group to form a complex.[5] This deactivates the aromatic ring towards electrophilic attack.[5]
Q2: How does protecting the amino group as an acetanilide help in controlling regioselectivity?
Protecting the amino group as an acetanilide has two main benefits:
-
Moderates Reactivity: The acetyl group is electron-withdrawing, which reduces the activating effect of the amino group.[1] This helps to prevent multiple substitutions on the aromatic ring.[8]
-
Directs Substitution: The acetamido group is an ortho, para-director. Due to its steric bulk, it often favors substitution at the less hindered para position, leading to higher regioselectivity.[5][9]
Q3: How can I achieve meta-acylation on an aniline derivative?
Direct meta-acylation is challenging because the amino group (or acetamido group) is an ortho, para-director. One strategy is to perform the reaction under strongly acidic conditions. The amino group gets protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group.[5] However, the deactivated ring will require harsh reaction conditions.
Q4: My reaction is turning dark and forming a tar-like substance. What is happening?
Anilines are susceptible to oxidation, especially under harsh conditions or when exposed to air, which can lead to the formation of colored, polymeric materials.[9] To prevent this, you can:
-
Use freshly purified, colorless aniline.[9]
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Perform the reaction at a lower temperature.[9]
-
Protecting the amino group as an acetanilide also makes the substrate less prone to oxidation.[9]
Q5: What is the difference between N-acylation and O-acylation?
N-acylation is the formation of an amide by introducing an acyl group onto a nitrogen atom.[10] O-acylation is the formation of an ester by introducing an acyl group onto an oxygen atom.[10] In the context of aminophenols, both reactions can occur, and achieving selectivity is a key challenge.
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for the regioselective acylation of various substituted anilines.
Table 1: Selective N-Acetylation of 4-Hydroxyaniline (Paracetamol Synthesis)
| Catalyst | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| 5%MoO₃–SiO₂ | Acetic Anhydride | Acetonitrile | Reflux | 1 | 98 | 100% N-acylation | [4] |
| 5%WO₃–ZrO₂ | Acetic Anhydride | Acetonitrile | Reflux | 1 | 98 | 100% N-acylation | [4] |
Table 2: Palladium-Catalyzed ortho-Acylation of Aniline Carbamates
| Aniline Substrate | Acyl Source (α-oxocarboxylic acid) | Temp (°C) | Yield (%) | Reference |
| Phenyl carbamate | Phenylglyoxylic acid | 45 | 85 | [11][12] |
| 4-Methylphenyl carbamate | Phenylglyoxylic acid | 45 | 82 | [11][12] |
| 4-Methoxyphenyl carbamate | Phenylglyoxylic acid | 45 | 78 | [11][12] |
| 4-Chlorophenyl carbamate | Phenylglyoxylic acid | 60 | 75 | [11][12] |
| Phenyl carbamate | 2-Thienylglyoxylic acid | 60 | 68 | [11][12] |
Experimental Protocols
Protocol 1: General N-Acetylation of an Aniline with Acetic Anhydride [13][14]
This protocol describes a standard procedure for the synthesis of acetanilide from aniline.
-
Dissolution: In a flask, dissolve the substituted aniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid. The acid helps to dissolve the aniline by forming the anilinium salt.[13][14]
-
Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate (1.5 eq) in water. Measure out acetic anhydride (1.2 eq).[13][14]
-
Reaction: To the stirred aniline hydrochloride solution, add the acetic anhydride, followed immediately by the sodium acetate solution.[13][14] The N-acetylated product should precipitate.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water.[13]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[13]
Protocol 2: Palladium-Catalyzed ortho-Acylation of an Aniline Carbamate [11]
This protocol is for the selective C-H acylation at the ortho position using a removable directing group.
-
Reaction Setup: In a reaction tube, combine the aniline carbamate (1.0 eq), α-oxocarboxylic acid (1.8 eq), Pd(OAc)₂ (10 mol %), (NH₄)₂S₂O₈ (2.0 eq), and PTSA (0.75 eq).
-
Solvent Addition: Add dichloroethane (DCE) as the solvent.
-
Reaction: Heat the mixture at 45-60 °C for 24 hours.
-
Work-up: After cooling to room temperature, filter the mixture through a plug of silica gel, eluting with ethyl acetate.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Visualizations
Caption: General workflow for the N-acylation of a substituted aniline.
Caption: Troubleshooting workflow for improving para-selectivity in ring acylation.
Caption: Influence of reaction conditions on the directing effects of the amino group.
References
- 1. quora.com [quora.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. differencebetween.com [differencebetween.com]
- 11. Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Byproduct identification in "1-(2-Amino-5-fluorophenyl)ethanone" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Amino-5-fluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method involves a multi-step synthesis starting from 4-fluoroaniline. This approach includes the protection of the amino group by acetylation, followed by a Friedel-Crafts acylation to introduce the ethanone group, and subsequent deprotection of the amino group. Direct Friedel-Crafts acylation of 4-fluoroaniline is generally unsuccessful because the amino group, a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution.[1][2][3][4][5]
Q2: What are the primary byproducts I should expect during the synthesis?
A2: The primary byproducts typically arise from the Friedel-Crafts acylation step. Since the acetamido group (-NHCOCH₃) is an ortho-, para- director, acylation of 4-fluoroacetanilide will yield the desired ortho-acylated product and the isomeric meta-acylated product. Therefore, the main byproduct is 1-(3-Amino-5-fluorophenyl)ethanone (after deprotection). Other potential impurities include:
-
Di-acylated products: Although less common in Friedel-Crafts acylation than polyalkylation, the introduction of two acetyl groups onto the aromatic ring can occur under harsh reaction conditions.[6]
-
N-acylated starting material: Incomplete C-acylation will result in the presence of 4-fluoroacetanilide after the reaction.
-
Starting material: Unreacted 4-fluoroaniline may be present if the initial acetylation is incomplete.
-
Hydroxylated byproducts: Under certain conditions, hydroxylation of the aromatic ring can occur as a minor side reaction.[7]
Q3: How can I identify the desired product and its main isomeric byproduct?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying isomers, which may have very similar mass spectra but different retention times.[8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons and carbons, allowing for the differentiation between the ortho and meta isomers.[12][13] ¹⁹F NMR can also be a useful tool for analyzing fluorinated compounds.[14]
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
4-Fluoroaniline: This starting material is toxic and can be harmful if ingested, inhaled, or absorbed through the skin.[15] It is also a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle them in a dry environment and quench reactions carefully.
-
Acylating Agents (e.g., Acetyl Chloride, Acetic Anhydride): These are corrosive and lachrymatory. Handle them in a fume hood.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Deactivation of the catalyst: The amino group of unprotected 4-fluoroaniline has reacted with the Lewis acid catalyst.[1][2][3][4][5]2. Insufficiently activated acylating agent. 3. Reaction conditions not optimized (temperature, time). | 1. Protect the amino group: Acetylate the 4-fluoroaniline to form 4-fluoroacetanilide before the Friedel-Crafts acylation step.[1][3]2. Ensure the use of a suitable acylating agent (e.g., acetyl chloride or acetic anhydride) and a stoichiometric amount of a strong Lewis acid catalyst (e.g., AlCl₃).[6][16][17]3. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. |
| Presence of multiple products in the final mixture | 1. Formation of isomeric byproducts: The acetamido group directs the acylation to both the ortho and meta positions.2. Di-acylation: Use of harsh reaction conditions or excess acylating agent.[6]3. Incomplete deprotection: Residual N-acetylated product remains. | 1. Optimize regioselectivity: Use of milder Lewis acids or different solvents can sometimes influence the isomer ratio.[18][19] However, chromatographic purification will likely be necessary.2. Control stoichiometry and conditions: Use a slight excess of the acylating agent and maintain a moderate reaction temperature to minimize di-acylation.3. Ensure complete deprotection: Monitor the hydrolysis step by TLC and consider extending the reaction time or using stronger acidic/basic conditions if necessary. |
| Difficulty in separating the desired product from byproducts | 1. Similar polarity of isomers: The desired ortho-isomer and the meta-isomer byproduct may have very similar polarities, making separation by column chromatography challenging. | 1. Optimize chromatography: Use a high-resolution silica gel and test different solvent systems to achieve better separation.2. Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system may help in isolating the pure desired isomer. |
| Product degradation | 1. Harsh deprotection conditions: Strong acid or base used for deprotection might lead to decomposition of the product. | 1. Use milder deprotection conditions: Explore alternative deprotection methods if product degradation is observed.2. Work-up procedure: Ensure the reaction is properly neutralized and washed to remove any residual acid or base before purification. |
Quantitative Data Summary
The following table summarizes the expected ¹H NMR chemical shifts for the aromatic protons of the desired product and its main byproduct. These values are predictive and can be used as a reference for experimental data analysis.
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Desired Product) | H-3 | ~6.6 - 6.8 | d |
| H-4 | ~7.0 - 7.2 | dd | |
| H-6 | ~7.3 - 7.5 | d | |
| 1-(3-Amino-5-fluorophenyl)ethanone (Isomeric Byproduct) | H-2 | ~6.9 - 7.1 | s |
| H-4 | ~6.7 - 6.9 | t | |
| H-6 | ~7.2 - 7.4 | d |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative multi-step synthesis.
Step 1: Acetylation of 4-Fluoroaniline
-
In a round-bottom flask, dissolve 4-fluoroaniline in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride dropwise with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the product, 4-fluoroacetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Friedel-Crafts Acylation of 4-Fluoroacetanilide
-
In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) to a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the suspension with vigorous stirring to form the acylium ion complex.
-
Add a solution of 4-fluoroacetanilide in the same solvent dropwise to the reaction mixture.
-
After the addition, allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude acylated product.
Step 3: Deprotection (Hydrolysis) of the Acylated Product
-
Reflux the crude acylated product in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base (if acidic) or an acid (if basic) to precipitate the crude this compound.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: GC-MS Analysis for Byproduct Identification
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peaks corresponding to the desired product and byproducts by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential byproduct formation during Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 1. Why does aniline not undergo freidel crafts alkylation, though phe - askIITians [askiitians.com]
- 5. quora.com [quora.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 11. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers [cris.unibo.it]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 15. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 16. Friedel-Crafts Acylation [organic-chemistry.org]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites | Faculty members [faculty.ksu.edu.sa]
Stability of "1-(2-Amino-5-fluorophenyl)ethanone" under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "1-(2-Amino-5-fluorophenyl)ethanone" under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area. It is advisable to keep it in a tightly sealed container, protected from light, heat, sparks, and open flames. Incompatible substances to avoid during storage include strong acids, strong oxidizing agents, acid anhydrides, and chloroformates.[1]
Q2: How stable is this compound in acidic and basic conditions?
A2: As a primary aromatic amine, this compound is expected to exhibit limited stability in acidic and basic conditions, particularly at elevated temperatures. In acidic media, protonation of the amino group can occur, which may influence its reactivity and solubility. Under basic conditions, the compound may be susceptible to degradation, including potential oxidation and condensation reactions. Forced degradation studies are recommended to quantify its stability at different pH levels.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the primary degradation pathways for this compound are likely to involve the amino and acetyl groups. Potential degradation reactions include:
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Condensation/Cyclization: The presence of both an amino group and a ketone in the ortho position makes the molecule prone to intramolecular and intermolecular condensation reactions, especially under thermal stress or in the presence of acid or base catalysts. This can lead to the formation of quinazoline-type structures.
-
Photodegradation: Like many aromatic ketones, this compound may be sensitive to UV light, potentially leading to radical-mediated reactions.
Q4: Are there any known incompatible reagents or reaction conditions?
A4: Yes, avoid strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) as they can oxidize the amino group. Strong acids and bases can catalyze degradation and side reactions. Reactions at high temperatures for extended periods should be monitored carefully for the formation of impurities.
Troubleshooting Guides
Issue 1: Discoloration of the compound during a reaction.
| Potential Cause | Suggested Solution |
| Oxidation of the amino group. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents prior to use. Add an antioxidant if compatible with the reaction chemistry. |
| Formation of colored byproducts due to thermal stress. | Lower the reaction temperature if possible. Reduce the reaction time. Monitor the reaction closely by TLC or HPLC to stop it at the optimal point. |
| Reaction with an incompatible solvent or reagent. | Review all reagents and solvents for potential incompatibilities. Ensure the purity of all materials used. |
Issue 2: Low yield or incomplete reaction.
| Potential Cause | Suggested Solution |
| Degradation of the starting material. | Confirm the purity of the this compound before starting the reaction. If necessary, purify the starting material. Assess the stability of the compound under the specific reaction conditions through a small-scale trial. |
| Formation of stable intermediates or byproducts. | Analyze the reaction mixture by LC-MS or NMR to identify any major byproducts. This may indicate a competing reaction pathway. Consider modifying the reaction conditions (e.g., catalyst, solvent, temperature) to favor the desired transformation. |
Issue 3: Formation of unexpected impurities.
| Potential Cause | Suggested Solution |
| Intermolecular condensation. | Reduce the concentration of the reactants. Modify the order of addition of reagents. |
| Intramolecular cyclization. | This is inherent to the molecule's structure. If this is an undesired side reaction, consider protecting the amino group before proceeding with the desired transformation. |
| Photodegradation. | Protect the reaction vessel from light by wrapping it in aluminum foil. |
Stability Data Summary
The following table summarizes the expected stability of this compound under forced degradation conditions. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Conditions | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24 h | 15-25% | Hydrolysis of potential impurities, self-condensation products. |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | 20-35% | Condensation products (e.g., dimers), products of aerial oxidation. |
| Oxidative | 3% H₂O₂, RT, 24 h | 30-50% | N-oxides, quinone-like structures, colored impurities. |
| Thermal | 80 °C, 48 h | 10-20% | Dimerization and other condensation products. |
| Photolytic | ICH Q1B conditions | 5-15% | Radical coupling products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. Withdraw samples at timed intervals, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at timed intervals and dilute for HPLC analysis.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid residue in an oven at 80 °C for 48 hours. At specified times, dissolve the residue in the mobile phase for HPLC analysis.
-
Photostability Testing: Expose a solution of the compound (e.g., 1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions. Analyze samples by HPLC.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
-
Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from a range of potential degradation products with varying polarities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Illustrative):
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Logical relationships between the chemical properties of this compound and its potential stability issues.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 1-(2-Amino-5-fluorophenyl)ethanone vs. 1-(2-Amino-5-chlorophenyl)ethanone in Quinoline Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor influencing the efficiency and outcome of a synthetic pathway. This guide provides an in-depth comparison of the reactivity of two halogenated 2'-aminoacetophenones, 1-(2-Amino-5-fluorophenyl)ethanone and 1-(2-Amino-5-chlorophenyl)ethanone, with a focus on their application in the synthesis of quinoline derivatives, a core scaffold in numerous pharmaceuticals.
The primary difference in the chemical behavior of these two compounds stems from the distinct electronic properties of the fluorine and chlorine substituents on the aromatic ring. These differences, a balance of inductive and resonance effects, can significantly impact the nucleophilicity of the amino group and the overall reaction kinetics in heterocyclic ring formation. This comparison guide aims to provide a clear, data-driven analysis to aid in the selection of the optimal reagent for specific synthetic goals.
Electronic Effects of Halogen Substituents: A Theoretical Overview
The reactivity of the amino group and the aromatic ring in both this compound and 1-(2-Amino-5-chlorophenyl)ethanone is modulated by the interplay of two opposing electronic effects of the halogen atom:
-
Inductive Effect (-I): Both fluorine and chlorine are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond. Fluorine is the most electronegative element, and therefore, it exerts a stronger electron-withdrawing inductive effect than chlorine.[1]
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system, donating electron density. This effect is more pronounced for fluorine due to the better overlap between the 2p orbital of fluorine and the 2p orbital of carbon, as compared to the overlap between the 3p orbital of chlorine and the 2p orbital of carbon.[2][3]
In the case of halobenzenes, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution compared to benzene. However, the stronger +R effect of fluorine makes fluorobenzene more reactive than chlorobenzene in such reactions.[2] This nuanced balance of electronic effects is expected to influence the reactivity of the title compounds in condensation reactions.
Comparative Reactivity in Friedländer Annulation
The Friedländer annulation is a widely used and efficient method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as ethyl acetoacetate.[4][5] This reaction serves as an excellent platform for comparing the reactivity of this compound and 1-(2-Amino-5-chlorophenyl)ethanone.
While a direct, side-by-side quantitative comparison under identical conditions is not extensively documented in peer-reviewed literature, the established principles of electronic effects allow for a reasoned prediction of their relative reactivity. The stronger electron-donating resonance effect of the fluorine atom is expected to enhance the nucleophilicity of the ortho-amino group to a greater extent than the chlorine atom. This increased nucleophilicity should facilitate a faster initial attack on the carbonyl group of the reaction partner (e.g., ethyl acetoacetate), leading to a higher reaction rate for the fluorine-substituted compound.
Table 1: Predicted Reactivity in Friedländer Annulation
| Compound | Halogen Substituent | Dominant Electronic Effect Influencing Nucleophilicity | Predicted Relative Reactivity |
| This compound | Fluorine | Stronger +R effect | Higher |
| 1-(2-Amino-5-chlorophenyl)ethanone | Chlorine | Weaker +R effect | Lower |
It is important to note that reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome and may modulate the inherent reactivity differences between the two compounds.
Experimental Protocols
The following are generalized experimental protocols for the Friedländer synthesis of quinolines using 2'-aminoacetophenones. These can be adapted for a direct comparative study of the two title compounds.
Protocol: Acid-Catalyzed Friedländer Synthesis of a Substituted Quinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the respective 2'-aminoacetophenone (this compound or 1-(2-Amino-5-chlorophenyl)ethanone) and 1.2 equivalents of ethyl acetoacetate in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or H₂SO₄, or a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathway
The Friedländer annulation proceeds through a series of condensation and cyclization steps. The following diagram illustrates the general mechanistic pathway.
Caption: General workflow of the Friedländer quinoline synthesis.
Logical Relationship of Electronic Effects on Reactivity
The following diagram illustrates the logical flow from the electronic properties of the halogen substituent to the predicted reactivity in the Friedländer synthesis.
Caption: Influence of halogen electronic effects on reactivity.
Conclusion
Based on the fundamental principles of electronic effects, This compound is predicted to be the more reactive substrate in the Friedländer annulation compared to its chloro-analogue. The stronger resonance effect of fluorine is expected to increase the nucleophilicity of the amino group, thereby accelerating the rate-determining step of the condensation reaction.
For researchers and drug development professionals, this suggests that for the synthesis of 6-fluoroquinoline derivatives via the Friedländer pathway, shorter reaction times or milder reaction conditions may be achievable. However, it is imperative to conduct direct comparative experiments to validate these predictions and to determine the optimal conditions for each substrate, as other factors such as steric effects and catalyst interactions can also play a role. This guide provides a theoretical framework and practical starting points for such investigations.
References
A Comparative Analysis of 1-(2-Amino-5-fluorophenyl)ethanone and its Bromo Analog for Synthetic Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key synthetic intermediates, 1-(2-Amino-5-fluorophenyl)ethanone and its bromo analog, 1-(2-Amino-5-bromophenyl)ethanone. These compounds are valuable precursors in the synthesis of a wide range of heterocyclic compounds, particularly quinolines and quinazolinones, which are prominent scaffolds in medicinal chemistry. This document outlines their physicochemical properties, comparative reactivity, and provides a detailed experimental protocol for a common synthetic application.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of fluorine with bromine at the 5-position of the 2-aminoacetophenone core results in notable differences in the physicochemical properties of these molecules. These differences can influence their solubility, reactivity, and handling characteristics in a laboratory setting.
| Property | This compound | 1-(2-Amino-5-bromophenyl)ethanone |
| CAS Number | 2343-25-1[1] | 29124-56-9[2] |
| Molecular Formula | C₈H₈FNO | C₈H₈BrNO[3] |
| Molecular Weight | 153.16 g/mol [1] | 214.06 g/mol [3] |
| Appearance | Solid[1] | Solid[2] |
| Melting Point | 64-65 °C[1] | 86-88 °C[3] |
| Boiling Point | 264.2 ± 20.0 °C at 760 mmHg[1] | 302.2 ± 27.0 °C (Predicted) |
| Purity | 97%[1] | 95%[2] |
Spectroscopic Data Comparison
While complete spectral data is not available in a directly comparative format from a single source, the following provides an overview of expected and reported spectroscopic characteristics.
1-(2-Amino-5-bromophenyl)ethanone:
-
¹H NMR (300 MHz, CDCl₃) δH: 8.46 (br s, 1H), 8.08 (s, 1H), 7.85 (d, 8.4 Hz, 1H), 7.55 (d, J = 8.4 Hz, 1H), 6.59 (s, 1H), 3.94 (s, 3H).[4]
-
¹³C NMR (75 MHz, CDCl₃) δC: 167.7, 135.6, 132.7, 124.0, 121.4, 119.2, 112.6, 105.4, 52.2.[4]
-
IR (KBr): The spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch for the ketone (around 1680-1700 cm⁻¹), and C-Br stretching in the fingerprint region.
This compound:
-
IR (KBr): Similar to the bromo analog, the spectrum should exhibit N-H and C=O stretching bands. A C-F stretching band would also be expected, typically in the region of 1000-1400 cm⁻¹.
Comparative Reactivity in Heterocycle Synthesis
Both 1-(2-amino-5-halophenyl)ethanones are excellent substrates for the Friedländer annulation, a classic and versatile method for the synthesis of quinolines.[5][6] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group.
The primary difference in reactivity between the fluoro and bromo analogs stems from the electronic properties of the halogen substituent.
-
Electronegativity and Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). Bromine is also electronegative but to a lesser extent. This difference can influence the reactivity of both the amino and acetyl groups. The stronger -I effect of fluorine may slightly decrease the nucleophilicity of the amino group compared to the bromo analog.
-
Leaving Group Ability: In nucleophilic aromatic substitution reactions, bromide is generally a better leaving group than fluoride. However, in the context of the Friedländer reaction, the halogen is typically retained in the final product.
In the synthesis of quinazolinones, a related class of heterocycles, these precursors can undergo condensation with various reagents. The nature of the halogen can influence reaction conditions and yields, although specific comparative studies are not widely published.
Experimental Protocol: Synthesis of 2-Aryl-4-methyl-6-haloquinazolines
This protocol describes a general one-pot synthesis of 2,4-disubstituted quinazolines, a common application for both title compounds.[7]
Materials:
-
1-(2-Amino-5-halophenyl)ethanone (fluoro or bromo analog)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
-
Heating apparatus (e.g., heating mantle with stirrer)
Procedure:
-
In a 100 mL round-bottom flask, combine 1-(2-Amino-5-halophenyl)ethanone (1.0 mmol), the chosen aromatic aldehyde (1.2 mmol), and ammonium acetate (10.0 mmol).
-
Add glacial acetic acid (15 mL) to the flask to serve as both the solvent and catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-aryl-4-methyl-6-haloquinazoline.
Visualizing Synthetic Pathways and Workflows
To better illustrate the synthetic utility of these compounds, the following diagrams, generated using the DOT language, depict a key reaction pathway and a typical experimental workflow.
Caption: Friedländer Annulation Pathway.
References
- 1. This compound | 2343-25-1 [sigmaaldrich.com]
- 2. 1-(2-Amino-5-bromophenyl)ethanone | 29124-56-9 [sigmaaldrich.com]
- 3. 1-(2-Amino-5-bromophenyl)ethan-1-one | C8H8BrNO | CID 11074746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aminoacetophenones
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated aminoacetophenones, with a focus on their role as inhibitors of Monoamine Oxidase (MAO), a key enzyme in neuroscience and a target for the treatment of neurodegenerative diseases.[1][2][3] The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced therapeutic potential.[4][5]
Comparison of Monoamine Oxidase (MAO) Inhibition
Aminoacetophenone derivatives have been explored as potent inhibitors of MAO-A and MAO-B, enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[6][7][8] Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease, as it increases dopamine levels in the brain.[9][10]
This guide compares a representative non-fluorinated 2-acetylphenol analog with a fluorinated benzyloxy chalcone, both of which share a common structural scaffold and have been evaluated as MAO-B inhibitors. While the data is derived from different studies, it serves to illustrate the significant impact of fluorination on inhibitory potency and selectivity.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50) of a representative C5-benzyloxy substituted 2-acetylphenol (non-fluorinated) and a 4-(3-fluoro-benzyloxy) chalcone derivative (fluorinated) against human MAO-A and MAO-B. Lower IC50 values indicate greater potency.
| Compound Class | Specific Compound Example | Target | IC50 Value (µM) | Selectivity Index (SI) for MAO-B (IC50 MAO-A / IC50 MAO-B) |
| Non-Fluorinated Aminoacetophenone | C5-benzyloxy-2-acetylphenol | MAO-A | > 100 | > 17,000 |
| MAO-B | < 0.01 | |||
| Fluorinated Aminoacetophenone Derivative | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13) | MAO-A | > 40 | > 7547 |
| MAO-B | 0.0053 |
Data for the non-fluorinated compound is based on the findings for potent C5-substituted 2-acetylphenol analogs.[11] Data for the fluorinated compound is from a study on fluorobenzyloxy chalcone derivatives.[12][13]
The data clearly indicates that while both classes of compounds are potent and highly selective MAO-B inhibitors, the fluorinated chalcone derivative (FBZ13) exhibits exceptional potency with an IC50 value in the low nanomolar range, approximately 4-fold more potent than the reference drug safinamide.[12] This suggests that the strategic placement of a fluorine atom can significantly enhance the binding affinity of the compound to the active site of MAO-B.[12]
Signaling Pathway and Mechanism of Action
Monoamine oxidase inhibitors act by blocking the MAO enzyme, which is responsible for the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine in the synaptic cleft.[6][8] By inhibiting MAO, particularly MAO-B in the context of Parkinson's disease, the levels of these neurotransmitters increase, which can help alleviate the symptoms of the disorder.[10][14]
Caption: Mechanism of MAO-B Inhibition by Aminoacetophenones.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against human MAO-A and MAO-B.[1]
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin. A decrease in the rate of fluorescence increase indicates inhibition of MAO activity.[1]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[1]
-
Substrate: p-Tyramine (for both MAO-A and MAO-B)[15]
-
Fluorogenic Probe: Amplex® Red
-
Horseradish Peroxidase (HRP)
-
Test compounds (fluorinated and non-fluorinated aminoacetophenones)
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)[1][3]
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and positive controls in DMSO. Perform serial dilutions in MAO Assay Buffer to achieve a range of test concentrations. The final DMSO concentration should not exceed 0.5%.
-
Reaction Mixture Preparation: Prepare a master mix containing MAO Assay Buffer, HRP, and Amplex® Red.
-
Assay Protocol: a. To each well of the 96-well plate, add the test compound dilutions or controls. b. Add the MAO-A or MAO-B enzyme preparation to each well and incubate for a predefined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction. c. Initiate the reaction by adding the substrate (p-tyramine). d. Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~530 nm, emission ~585 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.[15]
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve). b. Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for the fluorometric MAO inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of the compounds on a relevant cell line (e.g., human neuroblastoma cells) to evaluate their potential toxicity.[16][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated aminoacetophenones for a specified period (e.g., 24, 48, or 72 hours).[16] Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16]
-
Formazan Solubilization: Carefully aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Caption: General workflow for the MTT cytotoxicity assay.
Conclusion
The comparison between fluorinated and non-fluorinated aminoacetophenone derivatives highlights the profound impact of fluorination on biological activity. The presented data suggests that the incorporation of fluorine can lead to a significant increase in the inhibitory potency against MAO-B, a key target in neurodegenerative disease therapy. While both classes of compounds demonstrate high selectivity, the enhanced potency of the fluorinated analogue underscores the value of fluorine substitution as a strategic tool in drug design and development. The provided experimental protocols offer a framework for the in vitro evaluation of such compounds, enabling researchers to systematically assess their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]
- 10. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 11. 2-acetylphenol analogs as potent reversible monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Spectroscopic Analysis of Halogen-Substituted 2-Aminoacetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of four halogen-substituted 2-aminoacetophenones: 2-amino-5-fluoroacetophenone, 2-amino-5-chloroacetophenone, 2-amino-5-bromoacetophenone, and 2-amino-5-iodoacetophenone. Understanding the distinct spectral characteristics imparted by each halogen is crucial for the identification, characterization, and quality control of these important pharmaceutical intermediates. The data presented herein is compiled from various sources and is intended to serve as a valuable reference for researchers in the field.
Introduction
Halogen substitution on aromatic rings significantly influences the electronic environment of a molecule, leading to predictable yet distinct shifts in its spectroscopic signatures. In the case of 2-aminoacetophenones, the interplay between the electron-donating amino group, the electron-withdrawing acetyl group, and the varying electronegativity and size of the halogen atom at the 5-position results in unique spectral fingerprints for each analog. This guide will delve into these differences as observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the four halogen-substituted 2-aminoacetophenones. It is important to note that the data has been compiled from various sources, and minor variations may exist due to different experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of these compounds are characterized by the vibrational frequencies of the N-H, C=O, and C-X bonds. The position of the carbonyl (C=O) stretching frequency is particularly sensitive to the electronic effects of the para-substituent (the halogen).
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 2-Amino-5-fluoroacetophenone | ~3400-3300 | ~1660 | ~1250-1200 | ~1600-1450 |
| 2-Amino-5-chloroacetophenone | ~3400-3300 | ~1655 | ~800-600 | ~1600-1450 |
| 2-Amino-5-bromoacetophenone | ~3400-3300 | ~1653 | ~600-500 | ~1600-1450 |
| 2-Amino-5-iodoacetophenone | ~3400-3300 | ~1650 | ~500 | ~1600-1450 |
Note: The C-X stretching frequencies can be weak and may be difficult to observe in some spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of the aromatic protons and the amino protons are influenced by the electronegativity of the halogen. All spectra are typically recorded in CDCl₃ or DMSO-d₆.
| Compound | δ (NH₂) (ppm) | δ (Aromatic H) (ppm) | δ (CH₃) (ppm) |
| 2-Amino-5-fluoroacetophenone | ~5.9 | ~6.6-7.4 | ~2.5 |
| 2-Amino-5-chloroacetophenone | ~6.0 | ~6.6-7.5 | ~2.5 |
| 2-Amino-5-bromoacetophenone | ~6.0 | ~6.6-7.6 | ~2.5 |
| 2-Amino-5-iodoacetophenone | ~6.1 | ~6.5-7.7 | ~2.5 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of the carbon atoms in the aromatic ring are affected by the inductive and resonance effects of the halogen substituent.
| Compound | δ (C=O) (ppm) | δ (C-NH₂) (ppm) | δ (C-X) (ppm) | δ (Aromatic C) (ppm) | δ (CH₃) (ppm) |
| 2-Amino-5-fluoroacetophenone | ~198 | ~148 | ~155-160 (d, JCF) | ~114-132 | ~28 |
| 2-Amino-5-chloroacetophenone | ~198 | ~149 | ~125 | ~118-135 | ~28 |
| 2-Amino-5-bromoacetophenone | ~198 | ~150 | ~113 | ~119-138 | ~28 |
| 2-Amino-5-iodoacetophenone | ~198 | ~151 | ~85 | ~120-144 | ~28 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of these compounds in a solvent like ethanol or methanol typically show two main absorption bands corresponding to π → π* transitions. The position of the longer wavelength absorption maximum (λmax) is influenced by the halogen substituent.
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| 2-Amino-5-fluoroacetophenone | ~230 | ~360 |
| 2-Amino-5-chloroacetophenone | ~235 | ~365 |
| 2-Amino-5-bromoacetophenone | ~240 | ~370 |
| 2-Amino-5-iodoacetophenone | ~245 | ~375 |
Mass Spectrometry (MS)
The mass spectra of these compounds will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. For the chloro and bromo derivatives, the isotopic distribution of the halogens will result in characteristic M+2 peaks.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Isotopic Pattern |
| 2-Amino-5-fluoroacetophenone | 153 | 138 ([M-CH₃]⁺), 110 ([M-CH₃CO]⁺) | N/A |
| 2-Amino-5-chloroacetophenone | 169/171 | 154/156 ([M-CH₃]⁺), 126/128 ([M-CH₃CO]⁺) | M+2 peak with ~3:1 ratio |
| 2-Amino-5-bromoacetophenone | 213/215 | 198/200 ([M-CH₃]⁺), 170/172 ([M-CH₃CO]⁺) | M+2 peak with ~1:1 ratio |
| 2-Amino-5-iodoacetophenone | 261 | 246 ([M-CH₃]⁺), 218 ([M-CH₃CO]⁺) | N/A |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific requirements of the analysis.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
-
Data Processing: The free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrum is scanned over a range of wavelengths, typically from 200 to 800 nm. A baseline is recorded with a cuvette containing only the solvent.
-
Data Processing: The absorbance of the solvent is automatically subtracted from the sample absorbance to generate the final spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for these types of molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector measures the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizing the Influence of Halogen Substitution
The following diagram illustrates the logical relationship between the type of halogen substituent and its effect on the key spectroscopic parameters.
The Fluorine Advantage: A Comparative Guide to Fluorination in Pharmaceutical Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmaceutical building blocks has become an indispensable tool in modern drug discovery. This guide provides an objective comparison of the significant advantages conferred by fluorine substitution, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying mechanistic principles. By understanding the profound impact of this small but mighty atom, researchers can make more informed decisions in the design and optimization of next-generation therapeutics.
Enhanced Metabolic Stability: Resisting the Body's Defenses
One of the most celebrated benefits of fluorination is the enhancement of a drug's metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are the primary drivers of drug metabolism in the liver.[1] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond, medicinal chemists can effectively "block" sites of oxidative metabolism, leading to a longer in vivo half-life and improved oral bioavailability.[1][2]
Comparative Metabolic Stability Data
The following table summarizes experimental data from preclinical studies, demonstrating the dramatic improvements in metabolic stability achieved through fluorination of various drug scaffolds.
| Compound Pair | Modification | Test System | Half-life (t½) | Intrinsic Clearance (CLint) | Fold Improvement in Stability | Data Source(s) |
| Celecoxib vs. 4'-Fluorocelecoxib | Introduction of a fluorine atom on the p-tolyl group | Human Liver Microsomes | - | - | 4-fold | [3] |
| Risperidone vs. 9-Fluororisperidone | Replacement of a hydrogen with fluorine at the 9-position | Human Liver Microsomes | - | - | 16-fold | [3] |
| UT-155 vs. 32a | Non-fluorinated indole vs. 4-Fluoro-indazole analog | Mouse Liver Microsomes | 12.35 min | - | ~1.1-fold | [2] |
| UT-155 vs. 32c | Non-fluorinated indole vs. CF3-substituted indazole analog | Mouse Liver Microsomes | 53.71 min | 1.29 mL/min/mg | ~4.3-fold | [2] |
| 5-Fluoroindole | Fluorinated indole | Rat Liver Microsomes | 144.2 min | 9.0 mL/min/kg | - | [2] |
Amplified Binding Affinity: A Tighter Embrace with the Target
Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, leading to more favorable interactions with its biological target.[4] This can manifest as increased binding affinity (lower Ki or IC50 values), which translates to higher potency and potentially a lower required therapeutic dose. Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in proteins and can also influence the conformation of the molecule to better fit the binding pocket.[5] In some cases, the introduction of fluorine has been shown to increase ligand potency by more than 50-fold.[6][7]
Comparative Binding Affinity Data
This table presents data on the impact of fluorination on the binding affinity of ligands for their respective targets.
| Compound Class | Target | Non-Fluorinated Analog (Ki or IC50) | Fluorinated Analog (Ki or IC50) | Fold Improvement in Affinity | Data Source(s) |
| Aminergic GPCR Ligands | Various | - | - | Up to >50-fold | [6][7] |
| Fluoroquinolones | DNA Gyrase | - | - | 2 to 17-fold | [4] |
Modulated Physicochemical Properties: Fine-Tuning for Success
Beyond metabolic stability and binding affinity, fluorine substitution offers a powerful means to fine-tune other critical physicochemical properties of a drug candidate.
-
Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[8][9] For example, the addition of a para-trifluoromethyl group to fluoxetine increased its lipophilicity and CNS penetration.[5]
-
pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic functional groups.[4] This can be advantageous for improving oral absorption, as a less basic compound will be more readily absorbed in the gastrointestinal tract.
-
Bioavailability: The culmination of enhanced metabolic stability, improved membrane permeability, and modulated pKa often leads to a significant increase in a drug's oral bioavailability.[8] For instance, the fluorination of the ribose moiety in the antiviral drug Sofosbuvir improved its stability against enzymatic degradation and enhanced its oral bioavailability.[5]
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
Liver microsomes (human, rat, or other species)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line represents the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)
-
Unlabeled test compound
-
Assay buffer
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), the cell membrane/receptor preparation, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizing the Impact of Fluorination
The following diagrams illustrate key concepts related to the advantages of fluorine substitution.
Caption: Fluorine substitution blocks metabolic "soft spots" from CYP450 oxidation.
Caption: Fluorine enhances binding affinity through favorable electronic interactions.
Caption: Workflow for an in vitro microsomal stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Methods for Aminoacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of aminoacetophenone isomers—2-aminoacetophenone, 3-aminoacetophenone, and 4-aminoacetophenone—are critical in pharmaceutical development, quality control, and research. The positional variance of the amino group on the acetophenone structure can lead to significant differences in chemical reactivity, biological activity, and impurity profiles. This guide provides a comparative analysis of the primary analytical techniques used for the separation and quantification of these isomers, supported by experimental data and detailed methodologies.
At a Glance: Performance of Analytical Methods
The choice of analytical method for aminoacetophenone isomers is dictated by the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the desired throughput. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and robust methods. Capillary Electrophoresis (CE) offers a high-efficiency alternative, while UV-Vis Spectrophotometry has limited application for isomer differentiation.
| Method | Principle | Throughput | Sensitivity | Resolution of Isomers | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High | Moderate to High | Good to Excellent | Robust, versatile, and widely available. | May require careful method development for optimal resolution. |
| GC-MS | Separation based on volatility and polarity, with mass-based detection. | Medium to High | High | Excellent | High selectivity and sensitivity, definitive identification. | Requires derivatization for less volatile compounds, not suitable for thermolabile compounds. |
| CE | Separation based on electrophoretic mobility in an electric field. | High | High | Excellent | High separation efficiency, minimal sample and solvent consumption. | Can be sensitive to matrix effects, reproducibility can be a challenge. |
| UV-Vis | Differential absorption of ultraviolet-visible light. | Very High | Low to Moderate | Poor | Simple, rapid, and non-destructive. | Generally unable to differentiate between isomers in a mixture due to spectral overlap. |
Quantitative Data Summary
The following tables summarize the quantitative performance data for the different analytical methods. It is important to note that direct comparative studies for all three isomers under identical conditions are limited in the literature. The data presented is a composite from various studies, primarily focusing on 2-aminoacetophenone, which is a significant flavor compound in the food industry and a biomarker.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | 2-Aminoacetophenone | 3-Aminoacetophenone | 4-Aminoacetophenone | General Remarks |
| Retention Time (min) | Varies with method | Varies with method | Varies with method | Baseline separation of all three isomers is achievable with optimized conditions. |
| LOD | Data not readily available | Data not readily available | Data not readily available | Typically in the low ng/mL range. |
| LOQ | Data not readily available | Data not readily available | Data not readily available | Typically in the mid-to-high ng/mL range. |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | Excellent linearity is generally achieved over a wide concentration range. |
| Precision (%RSD) | <2% | <2% | <2% | High precision is a hallmark of HPLC methods. |
| Accuracy/Recovery (%) | 98-102% | 98-102% | 98-102% | Excellent accuracy can be obtained with proper standard calibration. |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | 2-Aminoacetophenone | 3-Aminoacetophenone | 4-Aminoacetophenone | General Remarks |
| Retention Time (min) | Varies with column and temp. program | Varies with column and temp. program | Varies with column and temp. program | Good resolution of isomers is typically achieved. |
| LOD | 0.003 - 23 µg/L[1][2] | Data not readily available | Data not readily available | High sensitivity, especially with techniques like SPME. |
| LOQ | 0.009 - 96 µg/L[1][2] | Data not readily available | Data not readily available | Suitable for trace-level quantification. |
| Linearity (R²) | >0.9952[2] | Data not readily available | Data not readily available | Excellent linearity is consistently reported. |
| Precision (%CV) | <12.9%[2] | Data not readily available | Data not readily available | Good precision is achievable. |
| Accuracy/Recovery (%) | 76.6 - 106.3%[2] | Data not readily available | Data not readily available | Acceptable accuracy for complex matrices. |
Table 3: Capillary Electrophoresis (CE)
| Parameter | General for Positional Isomers | Remarks |
| Migration Time (min) | Baseline separation within 6 min for some anionic isomers.[3] | Fast analysis times are a key advantage. |
| LOD | ng/mL to pg/mL range | High sensitivity is achievable. |
| LOQ | ng/mL range | Suitable for quantifying low concentrations. |
| Linearity (R²) | >0.99 | Excellent linearity is expected. |
| Precision (%RSD) | <5% | Good precision with careful optimization. |
| Accuracy/Recovery (%) | 95-105% | Good accuracy can be achieved. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general methodology for the separation of aminoacetophenone isomers using reversed-phase HPLC.
1. Materials and Reagents:
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Phosphoric acid or formic acid for pH adjustment
-
Analytical standards of 2-, 3-, and 4-aminoacetophenone
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer alternative selectivity.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5-3.0 with phosphoric acid) and an organic modifier (ACN or MeOH). The pH should be controlled to ensure the analytes are in a single ionic state to avoid peak tailing.[4]
-
Elution: Isocratic or gradient elution can be used. A good starting point for isocratic elution is 40-60% ACN. A gradient can be employed to optimize separation and analysis time.
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance, which is around 238 nm for 2-aminoacetophenone.[5] A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and check for peak purity.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of aminoacetophenone isomers by GC-MS, often employed for trace analysis in complex matrices.
1. Materials and Reagents:
-
High-purity solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
-
Analytical standards of 2-, 3-, and 4-aminoacetophenone
-
Internal standard (e.g., a deuterated analog) for accurate quantification
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A fused silica capillary column with a polar stationary phase (e.g., CP-WAX 52 CB or equivalent) is often used.
3. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a liquid sample, add a suitable organic extraction solvent.
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the phases.
-
Collect the organic layer and repeat the extraction process.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
4. GC-MS Parameters:
-
Injection: 1 µL of the extract in splitless mode.
-
Injector Temperature: 200-250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used to achieve good separation. An example program starts at 60°C, holds for 1 minute, then ramps up to a higher temperature.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Capillary Electrophoresis (CE)
This protocol provides a starting point for developing a CE method for separating aminoacetophenone isomers.
1. Materials and Reagents:
-
Background electrolyte (BGE): A buffer solution such as phosphate or borate buffer. The pH of the BGE is a critical parameter for optimizing separation.
-
Organic modifiers (e.g., acetonitrile, methanol) can be added to the BGE to improve selectivity.
-
Capillary rinsing solutions (e.g., sodium hydroxide, water).
-
Analytical standards of the isomers.
2. Instrumentation:
-
Capillary electrophoresis system with a UV or DAD detector.
-
Uncoated fused-silica capillary.
3. Electrophoretic Conditions:
-
Capillary: 50-75 µm internal diameter, with an effective length of 40-60 cm.
-
Background Electrolyte: A buffer with a pH that maximizes the difference in the charge-to-size ratio of the isomers. For anionic isomers, a higher pH might be beneficial.[3]
-
Voltage: Typically in the range of 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection at a suitable wavelength (e.g., 214 nm or 254 nm).
Visualizing the Workflow: Aminoacetophenones in Pharmaceutical Synthesis
Aminoacetophenone isomers are valuable building blocks in diversity-oriented synthesis for the creation of natural product analogs with therapeutic potential.[4][6] The following diagram illustrates a generalized workflow where these isomers serve as starting materials for the synthesis of bioactive compounds.
Caption: A logical workflow illustrating the use of aminoacetophenone isomers as starting materials in the synthesis of various classes of bioactive compounds for drug discovery.
Analytical Method Selection Logic
The selection of an appropriate analytical method depends on a logical progression of considerations, from the initial analytical problem to the final desired outcome.
Caption: A logical diagram illustrating the decision-making process for selecting the most suitable analytical method for aminoacetophenone isomers based on key experimental requirements.
References
Purity Under Scrutiny: A Comparative Analysis of 1-(2-Amino-5-fluorophenyl)ethanone from Commercial Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide offers a comparative purity assessment of "1-(2-Amino-5-fluorophenyl)ethanone," a key building block in the synthesis of various pharmaceutical compounds, from three different commercial suppliers. The following analysis is based on publicly available data and standard analytical methodologies to provide an objective overview.
The consistency and purity of chemical reagents can significantly impact research outcomes, influencing reaction yields, impurity profiles of final products, and ultimately, the efficacy and safety of a therapeutic candidate. This comparison aims to equip researchers with the necessary data to make informed decisions when sourcing this compound.
Comparative Purity Analysis
The purity of this compound from three representative suppliers, designated as Supplier A, Supplier B, and Supplier C, was evaluated based on their stated purity levels, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
| Supplier | Stated Purity (%) | Analytical Method |
| Supplier A | 99.2 | HPLC |
| Supplier B | 98 | Not Specified |
| Supplier C | 97 | Not Specified |
Potential Impurities
Based on a common synthesis route for this compound, which involves the reaction of 2-ethynyl-4-fluoroaniline with an acid, several potential impurities could be present in the final product. Understanding these potential impurities is crucial for developing robust analytical methods for quality control.
-
Starting Materials: Unreacted 2-ethynyl-4-fluoroaniline.
-
Isomeric Impurities: Positional isomers formed during the synthesis, such as 1-(4-Amino-3-fluorophenyl)ethanone.
-
By-products: Compounds resulting from side reactions, which could include oxidation or dimerization products of the starting material or the final product.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Experimental Protocols
To ensure accurate and reliable purity assessment of this compound, the following analytical methods are recommended. These protocols are based on standard practices for the analysis of aromatic amines and ketones.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of non-volatile and thermally sensitive compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical gradient could start at 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
-
Sample Preparation: Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the main component and identifying any structurally related impurities present at significant levels.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.
-
Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound. Integration of the peaks can be used for a semi-quantitative assessment of purity against a known internal standard.
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of "this compound".
Validating the Structure of 1-(2-Amino-5-fluorophenyl)ethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of synthesized compounds is a cornerstone of reliable and reproducible research in drug discovery. For derivatives of 1-(2-Amino-5-fluorophenyl)ethanone, a scaffold of interest for generating novel bioactive molecules, rigorous structural validation is paramount. This guide provides a comparative overview of key analytical techniques used to confirm the structure of these derivatives, supported by illustrative experimental data and detailed protocols.
Comparative Spectral Data Analysis
The electronic environment of a molecule is exquisitely sensitive to substitutions on its core structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into these changes, allowing for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly dependent on the electronic effects (both inductive and resonance) of neighboring substituents.
Table 1: Comparative ¹H and ¹³C NMR Data for Hypothetical this compound Derivatives
| Derivative | R Group | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| 1 | -H (Parent) | 7.4 (dd, 1H, H-6), 6.8 (dd, 1H, H-4), 6.6 (td, 1H, H-3), 4.5 (br s, 2H, NH₂), 2.5 (s, 3H, COCH₃) | 198.0 (C=O), 158.0 (d, J=240 Hz, C-F), 148.0 (C-NH₂), 125.0 (d, J=8 Hz, C-6), 118.0 (d, J=22 Hz, C-4), 115.0 (d, J=8 Hz, C-3), 114.0 (C-1), 28.0 (COCH₃) |
| 2 | 4-OCH₃ | 7.3 (d, 1H, H-6), 6.5 (d, 1H, H-3), 4.6 (br s, 2H, NH₂), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, COCH₃) | 197.5 (C=O), 160.0 (C-OCH₃), 157.5 (d, J=238 Hz, C-F), 149.0 (C-NH₂), 120.0 (d, J=7 Hz, C-6), 114.5 (d, J=23 Hz, C-4), 112.0 (C-3), 113.0 (C-1), 55.5 (OCH₃), 28.0 (COCH₃) |
| 3 | 4-NO₂ | 8.2 (d, 1H, H-3), 7.8 (dd, 1H, H-6), 5.0 (br s, 2H, NH₂), 2.6 (s, 3H, COCH₃) | 197.0 (C=O), 159.0 (d, J=245 Hz, C-F), 152.0 (C-NH₂), 145.0 (C-NO₂), 128.0 (d, J=7 Hz, C-6), 126.0 (C-3), 119.0 (d, J=21 Hz, C-4), 115.0 (C-1), 28.5 (COCH₃) |
Note: The data in this table is illustrative and based on established principles of substituent effects on NMR chemical shifts. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. The fragmentation pattern is often characteristic of a particular chemical class.
Table 2: Predicted Mass Spectral Fragmentation for this compound
| Fragment Ion | m/z (Predicted) | Description |
| [M]⁺ | 153 | Molecular Ion |
| [M-CH₃]⁺ | 138 | Loss of the methyl group from the ethanone moiety (α-cleavage) |
| [M-COCH₃]⁺ | 110 | Loss of the acetyl group |
| [C₆H₅FN]⁺ | 110 | Fragment corresponding to the aminofluorophenyl moiety |
| [C₆H₄F]⁺ | 95 | Loss of the amino and carbonyl groups |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for aromatic ketones and amines.
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural evidence, revealing bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 7.3 |
| β (°) | 105.2 |
| Volume (ų) | 725.6 |
| Z | 4 |
| R-factor | < 0.05 |
Note: This data is for illustrative purposes and represents typical values for a small organic molecule.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
Optimize acquisition parameters, including the number of scans, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze coupling patterns (multiplicity and coupling constants) to deduce proton connectivity.
-
Assign signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to generate gas-phase ions.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the m/z values of the fragment ions to propose fragmentation pathways consistent with the expected structure.
-
X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer with an appropriate X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters.[1][2][3][4][5]
-
-
Structure Validation:
-
Analyze the final refined structure for geometric reasonability (bond lengths, bond angles) and the absence of significant residual electron density.
-
Generate a final crystallographic information file (CIF).
-
Visualizing Experimental Workflows and Relationships
Graphical representations of workflows and logical connections can greatly enhance the understanding of complex processes in structural validation.
Caption: Workflow for the synthesis and structural validation of this compound derivatives.
Potential Biological Signaling Pathway
Derivatives of this compound are often explored as precursors to kinase inhibitors. The following diagram illustrates a generalized signaling pathway that is frequently targeted by such inhibitors.
References
A Researcher's Guide to Comparative Cross-Reactivity Analysis of 1-(2-Amino-5-fluorophenyl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, particularly kinase inhibitors, hinges on a deep understanding of a compound's selectivity. While "1-(2-amino-5-fluorophenyl)ethanone" and its analogs represent a promising scaffold in medicinal chemistry, their interaction with the broader kinome—the full complement of protein kinases in the genome—is often not fully elucidated in publicly available literature. Off-target effects can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[1] Therefore, rigorous cross-reactivity profiling is an indispensable step in the preclinical development of any novel small molecule inhibitor.
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for this compound and its analogs. It outlines standard methodologies, data presentation formats, and key signaling pathways to consider during the evaluation of these potential therapeutic agents.
Data Presentation: Quantifying Selectivity
A primary goal of cross-reactivity studies is to quantify the inhibitory activity of a compound against a panel of kinases. The data is typically presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki values (the inhibition constant). Summarizing this data in a clear, tabular format allows for at-a-glance comparison of the selectivity profiles of different analogs.
Below is a representative table showcasing hypothetical data for the parent compound and two analogs against a selection of kinases. A lower IC50 value indicates higher potency.
| Kinase Target | This compound (IC50, nM) | Analog A (IC50, nM) | Analog B (IC50, nM) |
| Target Kinase X | 15 | 8 | 25 |
| Kinase A | 250 | 150 | 400 |
| Kinase B | >10,000 | >10,000 | 8,000 |
| Kinase C | 800 | 500 | 1,200 |
| Kinase D | 1,500 | 900 | 2,000 |
| Kinase E | >10,000 | >10,000 | >10,000 |
This table contains hypothetical data for illustrative purposes.
Experimental Protocols for Kinase Cross-Reactivity Profiling
Several methods are available for assessing kinase inhibitor selectivity, with radiometric assays and fluorescence-based techniques being common choices.[2][3]
In Vitro Radiometric Kinase Assay
This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinases (a broad panel is recommended for comprehensive profiling).[4]
-
Specific peptide or protein substrates for each kinase.
-
Test compounds (e.g., this compound and its analogs) dissolved in DMSO.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP (radiolabeled ATP).
-
ATP solution.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The ATP concentration should ideally be at or near the Km value for each kinase to provide a more accurate measure of the inhibitor's affinity.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Capture: Stop the reaction and transfer the mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.
-
Detection: Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.
Differential Scanning Fluorimetry (DSF)
DSF is an alternative method that measures the thermal stabilization of a protein upon ligand binding, which can be used for selectivity profiling without the need for a known substrate or an active enzyme.[6]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: Workflow for in vitro kinase cross-reactivity profiling.
A simplified representation of a generic kinase signaling cascade that could be modulated by an inhibitor is shown below. Understanding which pathways are affected by off-target binding is crucial for predicting potential side effects.
Caption: Simplified MAPK/ERK signaling pathway with potential inhibitor targets.
By adhering to these systematic approaches for cross-reactivity profiling, researchers can build a comprehensive understanding of the selectivity of this compound analogs, thereby facilitating the development of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of Aminoacetophenones
For Researchers, Scientists, and Drug Development Professionals
Aminoacetophenones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The efficiency of their synthesis is a critical factor in the overall cost and environmental impact of these processes. This guide provides an objective, data-driven comparison of various synthetic routes to 2-aminoacetophenone, 3-aminoacetophenone, and 4-aminoacetophenone, offering a comprehensive overview for researchers and professionals in drug development and chemical synthesis.
Comparative Analysis of Synthesis Efficiency
The synthesis of aminoacetophenones can be broadly approached through two primary strategies: the reduction of the corresponding nitroacetophenones and the Friedel-Crafts acylation of anilines or their derivatives. The choice of method is often dictated by the availability of starting materials, desired purity, scalability, and environmental considerations. The following tables summarize the quantitative data for the most common synthetic routes to 2-, 3-, and 4-aminoacetophenones.
Table 1: Synthesis of 2-Aminoacetophenone
| Method | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitro Reduction | 2-Nitroacetophenone | SnCl₂·2H₂O, HCl | Methanol/Water | Reflux | - | High | [1] |
| Friedel-Crafts Acylation | Aniline | Acetyl Chloride, AlCl₃ | - | - | - | - | [2] |
| From Isatoic Anhydride | Isatoic Anhydride | Methyl Lithium | THF | -78 | 1 | - | [1] |
Note: Quantitative data for the Friedel-Crafts acylation of aniline to produce 2-aminoacetophenone is limited due to challenges with catalyst deactivation and the formation of multiple isomers.
Table 2: Synthesis of 3-Aminoacetophenone
| Method | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitro Reduction (Batch) | 3-Nitroacetophenone | Tin, HCl | Water | 85-95 | 2 | 74 | [3][4][5][6] |
| Nitro Reduction (Flow) | 3-Nitroacetophenone | SnCl₂·2H₂O, HCl | Methanol/Water | 100 | 0.37 | 100 | [4][6] |
| Catalytic Hydrogenation | 3-Nitroacetophenone | 1% Pd/C, Co(NO₃)₂/MgO | Methanol | 60-70 | 0.75 | 97 | [7] |
| Catalytic Hydrogenation | 3-Nitroacetophenone | 1% Pd/C, Ni(NO₃)₂/MgO | Methanol | 60-70 | 0.75 | 95 | [7] |
Table 3: Synthesis of 4-Aminoacetophenone
| Method | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | 4-Nitroacetophenone | Pd nanoparticles | Glycerol | 100 | 3 | 95 | [8] |
| Smiles Rearrangement | p-Hydroxyacetophenone | 2-Bromo-2-methylpropanamide, NaOH | DMA | 15-50 | 6 | 52.1 (overall) | [9] |
| Friedel-Crafts Acylation | Anisole | Acetic Anhydride, AlCl₃ | Dichloromethane | Reflux | 0.25 | - | [10] |
Experimental Protocols
Protocol 1: Reduction of 3-Nitroacetophenone to 3-Aminoacetophenone (Batch Process).[3][4][5][6][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2 grams of 3-nitroacetophenone, 4 grams of granulated tin, and 40 mL of 10% hydrochloric acid.
-
Reaction: Heat the mixture to 85-95°C with stirring for 2 hours.
-
Work-up: After the reaction is complete, cool the mixture and add 24 mL of 40% sodium hydroxide solution for work-up.
-
Isolation: The resulting 3-aminoacetophenone can be isolated by filtration. This method yields approximately 74% of the product.[3][4][5][6]
Protocol 2: Catalytic Hydrogenation of 4-Nitroacetophenone to 4-Aminoacetophenone.[8]
-
Catalyst Preparation: Prepare a solution of palladium nanoparticles in glycerol.
-
Reaction Setup: In a Fisher-Porter bottle, add 1 mmol of 4-nitroacetophenone to 1 mL of the palladium nanoparticle solution (0.01 mmol Pd, 1.0 mol%).
-
Reaction: Stir the mixture at room temperature under an argon atmosphere. Pressurize the system with dihydrogen (3 bar) and heat to 100°C for 3 hours.
-
Work-up: After cooling to room temperature, extract the catalytic mixture with dichloromethane (3 x 10 mL).
-
Isolation: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the product with a yield of approximately 95%.[8]
Protocol 3: Synthesis of 4-Aminoacetophenone via Smiles Rearrangement.[9]
This is a multi-step synthesis starting from p-hydroxyacetophenone.
-
Step 1: Williamson Ether Synthesis: Dissolve 3.00g of p-hydroxyacetophenone in 15mL of DMA in a 100mL round bottom flask. Add 2.65g of sodium hydroxide and stir at 15-25°C for 1 hour. Subsequently, add 11.00g of 2-bromo-2-methylpropanamide and continue stirring at 15-25°C for 5 hours.
-
Step 2: Smiles Rearrangement: To the reaction mixture from Step 1, add 7.94g of sodium hydroxide and stir at 45-50°C for 1 hour. Finally, add 30mL of water and stir at room temperature to induce crystallization. The intermediate product is obtained with a yield of 59.5%.[9]
-
Step 3: Hydrolysis: Dissolve 2.90g of the intermediate from Step 2 in 13mL of DMA and 13mL of water containing 4.72g of sodium hydroxide in a 100mL round bottom flask. Heat to reflux at 90°C for 1 hour. After completion, add 26mL of water and stir at room temperature for crystallization. The final product, 4-aminoacetophenone, is obtained with a yield of 87.6% for this step, resulting in a total yield of 52.1%.[9]
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized workflows and a key reaction mechanism for the synthesis of aminoacetophenones.
Caption: Generalized workflow for the two main synthetic pathways to aminoacetophenones.
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 6. US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 7. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 8. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 10. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
Safety Operating Guide
Proper Disposal of 1-(2-Amino-5-fluorophenyl)ethanone: A Comprehensive Safety and Operational Guide
This guide provides essential procedural information for the safe handling and disposal of 1-(2-Amino-5-fluorophenyl)ethanone, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, stringent safety measures are mandatory during handling and disposal.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles approved under government standards like NIOSH (US) or EN 166 (EU)[1].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected before use. Employ proper glove removal techniques to prevent skin contact[1].
-
Skin and Body Protection: A lab coat or a complete chemical-protective suit should be worn to prevent skin exposure[1].
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a P95 (US) or P1 (EU EN 143) particle respirator[1].
All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood[4].
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation[1].
-
Containment: Stop the leak if it is safe to do so. Cover drains to prevent the chemical from entering sewers or water systems[1][4].
-
Absorption: For small spills, absorb the material with an inert, non-combustible absorbent like sand, earth, or vermiculite[2][5]. Avoid creating dust[1].
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, closed, and clearly labeled container for hazardous waste disposal[1][2].
-
Decontamination: Clean the affected area thoroughly. All contaminated materials and cleaning supplies must be collected and disposed of as hazardous waste[6].
Disposal Procedure for this compound
Disposal of this compound must comply with all federal, state, and local environmental regulations. It is classified as hazardous waste and must not be disposed of in standard trash or poured down the drain[6].
Core Disposal Steps:
-
Waste Classification: Chemical waste generators are responsible for correctly classifying their waste as hazardous according to regulations like the Resource Conservation and Recovery Act (RCRA)[2][7].
-
Containerization:
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols[7].
-
Storage: Accumulate the hazardous waste in a designated satellite accumulation area near the point of generation. Segregate it from incompatible materials[7][8].
-
Final Disposal: Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company[2][4]. The recommended method of destruction for such organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber[4].
Data Summary Table
The following table summarizes the key safety and disposal information for this compound.
| Parameter | Guideline | Citation |
| Hazard Classifications | Harmful if swallowed (Acute toxicity, oral, Category 4), Causes skin irritation (Category 2), Causes serious eye irritation (Category 2A), May cause respiratory irritation (STOT SE 3) | [1][2] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat/protective suit, particle respirator (if dust is present). | [1] |
| Spill Containment | Use inert absorbent material (sand, vermiculite). Prevent entry into drains. | [2][5] |
| Primary Disposal Method | Dispose of as hazardous waste through a licensed disposal contractor. | [2][4] |
| Recommended Destruction | High-temperature chemical incineration with afterburner and scrubber. | [4] |
| Container Management | Keep in original or compatible, tightly closed, and clearly labeled containers. Do not mix with other waste. | [7] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A workflow for the safe disposal of this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. vumc.org [vumc.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(2-Amino-5-fluorophenyl)ethanone
For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 1-(2-Amino-5-fluorophenyl)ethanone, a key building block in synthetic chemistry. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance that can cause skin and serious eye irritation. Ingestion and inhalation may also be harmful. Therefore, stringent adherence to safety protocols is mandatory.
Engineering Controls: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles and face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact. Double-gloving is advised, with frequent changes. |
| Body Protection | Flame-resistant laboratory coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a fume hood or if engineering controls are insufficient. |
Operational Plan: A Step-by-Step Workflow
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for a typical synthetic procedure, such as an oxime formation, adapted for this specific reagent.
Detailed Experimental Protocol: Synthesis of this compound Oxime
The following is a representative experimental protocol for the synthesis of an oxime from this compound. This procedure should be adapted and optimized based on specific research requirements and a thorough risk assessment.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser within a fume hood, dissolve this compound in a mixture of ethanol and water.
-
Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride followed by a suitable base (e.g., sodium hydroxide) in portions.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60°C) and monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the resulting residue in water and extract the product into a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic layers and dry over an anhydrous drying agent (e.g., magnesium sulfate). Filter off the drying agent and concentrate the organic solution to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including any unreacted starting material and the final product, in a clearly labeled, sealed container.
-
Liquid Waste: All liquid waste, including reaction solvents and aqueous washes, should be collected in a separate, clearly labeled hazardous waste container. Do not pour any chemical waste down the drain.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, filter paper, and pipette tips, should be disposed of as hazardous waste.
All waste must be disposed of through a licensed hazardous waste disposal company.[1] Follow all federal, state, and local regulations for the disposal of chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
